Methyl 2-amino-5-propylthiophene-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-amino-5-propylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-4-6-5-7(8(10)13-6)9(11)12-2/h5H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMLOEOVNAKTOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373416 | |
| Record name | methyl 2-amino-5-propylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343855-83-4 | |
| Record name | methyl 2-amino-5-propylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 2-amino-5-propylthiophene-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Methyl 2-amino-5-propylthiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the prevalent synthetic methodology, experimental protocols, and relevant chemical data, tailored for professionals in research and development.
Introduction
Substituted 2-aminothiophenes are a critical class of heterocyclic compounds widely recognized for their diverse biological activities, serving as scaffolds for pharmaceuticals and functional materials.[1][2] this compound, in particular, is a valuable building block in the synthesis of more complex molecules, including thienopyrimidine derivatives which have applications as kinase inhibitors and other therapeutic agents.[3] The primary and most efficient method for synthesizing this and related 2-aminothiophenes is the Gewald three-component reaction.[1][2][4][5]
The Gewald Reaction: The Core Synthetic Strategy
The Gewald reaction is a one-pot synthesis that involves the condensation of a carbonyl compound (an aldehyde or ketone), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[1][2] This multicomponent reaction is highly valued for its efficiency, atom economy, and the operational simplicity of assembling the polysubstituted thiophene ring system under relatively mild conditions.[4][5]
The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene group of the α-cyanoester. This is followed by the addition of sulfur and subsequent ring closure to form the stable aromatic 2-aminothiophene product.[1]
Experimental Protocol: Gewald Synthesis
Objective: To synthesize this compound via a Gewald three-component reaction.
Reactants:
-
Valeraldehyde (or Pentan-2-one)
-
Methyl cyanoacetate
-
Elemental Sulfur
-
Morpholine (or another suitable base like triethylamine)
-
Methanol (or Dimethylformamide - DMF)
General Procedure:
-
To a stirred mixture of the appropriate carbonyl compound (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in a suitable solvent such as methanol or DMF, a basic catalyst like morpholine (1.1-1.2 eq) is added portion-wise.[6]
-
The reaction mixture is then heated to a temperature between 45-55°C and stirred for several hours (typically 3 hours to overnight) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1][6]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a precipitate forms, it is collected by filtration, washed with a cold solvent like ethanol, and dried.[6]
-
Alternatively, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).[1]
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.[1]
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.[1][6]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 2-aminothiophene-3-carboxylate derivatives based on the Gewald reaction.
Table 1: Reaction Parameters for the Synthesis of 2-Aminothiophene Analogs
| Parameter | Value | Reference |
| Carbonyl Compound | Propionaldehyde | [1] |
| α-Cyanoester | Methyl cyanoacetate | [1] |
| Sulfur | Elemental Sulfur | [1] |
| Catalyst | Morpholine | [1][6] |
| Solvent | DMF / Methanol | [1][6] |
| Temperature | 45-50°C | [1][6] |
| Reaction Time | 3 hours - Overnight | [1][6] |
| Yield | 70-85% (general), 73.6% (for methyl analog) | [1][6] |
Table 2: Physicochemical and Spectroscopic Data for a Representative Analog (Methyl 2-amino-5-methylthiophene-3-carboxylate)
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂S | [7] |
| Molecular Weight | 171.22 g/mol | [7] |
| Appearance | Yellowish solid | [1] |
| Yield | 73.6% | [1] |
| Melting Point | Not specified for propyl, 136-137 °C for a tetrahydrobenzo analog | [6] |
| IR (KBr, νmax, cm⁻¹) | ||
| NH₂ stretching | ~3414, 3308 | [6] |
| C-H stretching | ~2931 | [6] |
| C=O stretching | ~1656 | [6] |
| C=C stretching | ~1577, 1492, 1446 | [6] |
| C-O stretching | ~1269 | [6] |
| ¹H NMR (DMSO-d₆, δ, ppm) | ||
| NH₂ | ~7.20 (s, 2H) | [6] |
| OCH₃ | ~3.66 (s, 3H) | [6] |
| Thiophene-H | Varies with substitution | |
| Alkyl Protons | Varies with alkyl group |
Note: The spectral data provided is for a representative analog and may vary for this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The reaction pathway for the Gewald synthesis of the target compound.
Caption: A generalized experimental workflow for the synthesis and purification.
Conclusion
The Gewald reaction remains the most practical and widely employed method for the synthesis of this compound and its derivatives. The procedure is robust, high-yielding, and utilizes readily available starting materials. This technical guide provides a comprehensive framework for researchers to undertake the synthesis of this valuable heterocyclic building block, which holds significant potential for applications in drug discovery and materials science. Further optimization of reaction conditions, such as solvent choice and catalyst loading, may lead to improved yields and purity.
References
- 1. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
"Methyl 2-amino-5-propylthiophene-3-carboxylate chemical properties"
An In-depth Technical Guide on the Core Chemical Properties of Methyl 2-amino-5-propylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted thiophene derivative belonging to the class of 2-aminothiophenes. This scaffold is of significant interest in medicinal chemistry and materials science due to its versatile reactivity and a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on presenting quantitative data and detailed experimental protocols. Due to the limited availability of data for the title compound, information from closely related analogs is included for comparative purposes.
Chemical and Physical Properties
Detailed experimental data for this compound are not extensively reported in the public domain. The following tables summarize the available data for the title compound and its close structural analogs to provide a comparative physicochemical profile.
Table 1: Physical Properties of this compound and Its Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form | CAS Number |
| This compound | C9H13NO2S | 199.27 | Not available | Not available | Not available |
| Methyl 2-aminothiophene-3-carboxylate[1] | C6H7NO2S | 157.19 | 76-81 | Solid | 4651-81-4 |
| Methyl 2-amino-5-methylthiophene-3-carboxylate[2][3] | C7H9NO2S | 171.22 | Not specified | Solid | 19369-53-0 |
| Methyl 3-amino-4-methylthiophene-2-carboxylate[4] | C7H9NO2S | 171.22 | 85-88 | Powder/Crystal | 85006-31-1 |
| Methyl 3-aminothiophene-2-carboxylate[5] | C6H7NO2S | 157.19 | 62-64 | Solid | 22288-78-4 |
Table 2: Spectroscopic Data for a Structurally Related Compound
While specific spectroscopic data for the title compound is not available, the following data for a related derivative provides insight into the expected spectral characteristics.
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) | Reference |
| Ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H, Ar-H), 5.17 (s, 1H), 4.01-3.96 (q, 2H, OCH₂), 2.26 (s, 3H, CH₃), 1.11-1.07 (t, 3H, CH₃) | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | 3639, 2967, 1896, 1608, 1223 | 260 (M⁺) | [6] |
Experimental Protocols
Synthesis via Gewald Reaction
The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[7][8][9][10] This one-pot, multi-component reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.
Materials and Reagents:
-
Pentanal (for the 5-propyl substituent)
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like triethylamine)
-
Methanol (or another suitable solvent like ethanol)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Recrystallization or column chromatography apparatus
Detailed Protocol:
-
To a stirred mixture of pentanal (1 equivalent) and methyl cyanoacetate (1 equivalent) in methanol, add morpholine (0.5 equivalents) dropwise at room temperature.
-
After the addition is complete, add elemental sulfur (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold methanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by spectroscopic methods (NMR, IR, MS) and determine its melting point.
Diagram of the Gewald Reaction Workflow:
Caption: A schematic workflow of the Gewald synthesis for this compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the amino and ester functional groups, as well as the thiophene ring itself. The amino group can be readily acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, and derivatives have shown a wide range of biological activities.
-
Anticancer Agents: Numerous 2-aminothiophene derivatives have been reported to exhibit significant antiproliferative activity against a variety of human cancer cell lines.[11][12] They can induce apoptosis and interfere with the cell cycle.[11][12]
-
Antimicrobial Agents: The thiophene ring is a key structural component in many antimicrobial compounds, and 2-aminothiophene derivatives are no exception.[13]
-
Building Blocks for Drug Discovery: These compounds are valuable starting materials for the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocycles with diverse pharmacological properties, including kinase inhibition.[14]
Logical Relationship of the Scaffold to its Applications:
Caption: The progression from the core scaffold to potential therapeutic applications through chemical modification.
Safety Information
While a specific safety data sheet for this compound is not available, related compounds are known to cause skin and eye irritation and may cause respiratory irritation.[1][14][15] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a promising but undercharacterized member of the 2-aminothiophene family. Based on the well-documented chemical and biological properties of its analogs, it holds potential as a versatile building block for the synthesis of novel compounds with applications in drug discovery and materials science. The Gewald reaction offers a straightforward and efficient route for its synthesis, enabling further investigation into its specific properties and biological activities. This guide provides a foundational understanding for researchers and scientists interested in exploring the potential of this and related compounds.
References
- 1. 2-氨基噻吩-3-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Methyl 2-amino-5-methylthiophene-3-carboxylate [cymitquimica.com]
- 3. Methyl-2-amino-5-methyl-3-thiophenecarboxylate | C7H9NO2S | CID 675878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-amino-4-methylthiophene-2-carboxylate 97 85006-31-1 [sigmaaldrich.com]
- 5. Methyl 3-amino-2-thiophenecarboxylate 99 22288-78-4 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]
- 14. Methyl 2-amino-3-thiophenecarboxylate - High purity | EN [georganics.sk]
- 15. fishersci.com [fishersci.com]
Technical Guide: Spectroscopic Analysis of Methyl 2-amino-5-substituted-thiophene-3-carboxylates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-amino-5-substituted-thiophene-3-carboxylates are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their versatile structure serves as a scaffold for the development of various biologically active agents. Accurate spectroscopic characterization is crucial for the confirmation of their synthesis and for understanding their chemical properties. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 2-amino-5-methylthiophene-3-carboxylate, along with detailed experimental protocols.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for Methyl 2-amino-5-methylthiophene-3-carboxylate. This data is compiled based on typical values for similar structures and serves as a reference for characterization.
NMR Spectroscopy
Table 1: ¹H NMR Data (Expected)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5 - 7.5 | br s | 2H | NH₂ |
| ~6.4 | s | 1H | Thiophene H-4 |
| ~3.7 | s | 3H | OCH₃ |
| ~2.4 | s | 3H | Thiophene-CH₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: ¹³C NMR Data (Expected)
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~158 | Thiophene C-2 |
| ~140 | Thiophene C-5 |
| ~115 | Thiophene C-4 |
| ~105 | Thiophene C-3 |
| ~51 | OCH₃ |
| ~15 | Thiophene-CH₃ |
Solvent: CDCl₃ or DMSO-d₆.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (amino group) |
| 3100 - 3000 | Medium | C-H stretching (aromatic/vinylic) |
| 2950 - 2850 | Medium | C-H stretching (aliphatic) |
| ~1680 | Strong | C=O stretching (ester) |
| ~1620 | Strong | N-H bending (amino group) |
| ~1550 | Medium | C=C stretching (thiophene ring) |
| ~1250 | Strong | C-O stretching (ester) |
Sample preparation: KBr pellet or thin film.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Expected)
| m/z | Ion | Notes |
| 171.04 | [M]⁺ | Molecular ion peak for C₇H₉NO₂S |
| 140.02 | [M - OCH₃]⁺ | Loss of the methoxy group |
| 112.03 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
Ionization method: Electron Ionization (EI).
Experimental Protocols
Synthesis of Methyl 2-amino-5-methylthiophene-3-carboxylate via Gewald Reaction
This protocol describes a general method for the synthesis of 2-aminothiophenes.
Materials:
-
Acetone (ketone source)
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (base catalyst)
-
Methanol (solvent)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
To a stirred solution of elemental sulfur (1.0 eq) in methanol, add the ketone (e.g., acetone, 1.0 eq) and methyl cyanoacetate (1.0 eq).
-
Add morpholine (0.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (around 45-50 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
After completion, cool the mixture to room temperature.
-
The crude product may precipitate out of the solution. If so, it can be collected by filtration and washed with cold methanol.
-
If no precipitate forms, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Characterization
3.2.1. NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
3.2.2. IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry
-
Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Acquisition: Introduce the sample into the ion source. For GC-MS, the sample is first vaporized and separated on the GC column before entering the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Visualization of Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
"Methyl 2-amino-5-propylthiophene-3-carboxylate CAS number"
A comprehensive technical guide on Methyl 2-amino-5-propylthiophene-3-carboxylate and its close analog, Methyl 2-amino-5-methylthiophene-3-carboxylate, designed for researchers, scientists, and professionals in drug development.
Executive Summary
This technical guide provides a detailed overview of this compound and its closely related, well-documented analog, Methyl 2-amino-5-methylthiophene-3-carboxylate. Due to the limited availability of specific data for the propyl derivative, this document focuses on the synthesis, properties, and applications of the methyl analog as a representative compound of this class. The information presented is intended to support research and development activities in medicinal chemistry and materials science.
Physicochemical Properties
The quantitative data for Methyl 2-amino-5-methylthiophene-3-carboxylate is summarized in the table below. This information is crucial for understanding the compound's physical and chemical behavior.
| Property | Value | Reference |
| CAS Number | 19369-53-0 | [1][2][3] |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| InChI | InChI=1S/C7H9NO2S/c1-4-3-5(6(8)11-4)7(9)10-2/h3H,8H2,1-2H3 | [1] |
| InChI Key | GHPDMFBHITXJAZ-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(=C(S1)N)C(=O)OC |
Synthesis and Experimental Protocols
The synthesis of 2-aminothiophene-3-carboxylates is often achieved through the Gewald reaction.[4] A relevant synthesis for Methyl 2-amino-5-methylthiophene-3-carboxylate, which could potentially be adapted for the 5-propyl analog, involves the reaction of an aldehyde (in this case, propionaldehyde, which corresponds to the propyl group), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a base.
Gewald Synthesis of Methyl 2-amino-5-methylthiophene-3-carboxylate
This protocol describes the synthesis of the methyl analog from propionaldehyde.
Reactants:
-
Propionaldehyde
-
Methyl cyanoacetate
-
Elemental Sulfur
-
Morpholine (catalyst)
-
Dimethylformamide (DMF, solvent)
Procedure:
-
Dissolve elemental sulfur in DMF.
-
Sequentially add methyl cyanoacetate and morpholine to the solution.
-
Add propionaldehyde to the reaction mixture.
-
Heat the mixture (e.g., at 50°C) and stir overnight.
-
After cooling, dilute the mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic phases with water and then with saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final product.[5]
A generalized workflow for the Gewald synthesis is depicted in the following diagram:
Applications in Drug Discovery and Development
2-Aminothiophene derivatives are valuable scaffolds in medicinal chemistry due to their wide range of biological activities. They serve as key building blocks for the synthesis of various heterocyclic compounds, including thienopyrimidines.[6] Thienopyrimidine derivatives have been investigated as:
-
Kinase inhibitors: For regulating cell signaling pathways in cancer.[6]
-
Calcium receptor antagonists. [6]
-
Transglutaminase inhibitors. [6]
-
Dipeptidyl peptidase IV (DPP-4) inhibitors. [6]
-
Antiviral agents , particularly against the hepatitis C virus.[6]
The general role of 2-aminothiophene derivatives as precursors in the synthesis of biologically active thienopyrimidines is illustrated below.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, data for analogous compounds like Methyl 2-aminothiophene-3-carboxylate (CAS 4651-81-4) indicate that these chemicals should be handled with care. Typical hazards include:
-
Skin irritation
-
Serious eye irritation
-
May cause respiratory irritation
Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound represents a potentially valuable, yet currently under-documented, chemical entity. By examining its close and well-characterized analog, Methyl 2-amino-5-methylthiophene-3-carboxylate, this guide provides a foundational understanding of the synthesis, properties, and applications relevant to this class of compounds. The provided synthetic protocols and application insights are intended to facilitate further research and development of novel therapeutics and materials based on the 2-aminothiophene scaffold. Researchers are encouraged to adapt the outlined synthetic methods to access the 5-propyl derivative and characterize its properties to expand the available knowledge base.
References
- 1. Methyl 2-amino-5-methylthiophene-3-carboxylate [cymitquimica.com]
- 2. methyl 2-amino-5-methylthiophene-3-carboxylate 19369-53-0--Dancheng Huatai Biotechnology Co., Ltd. [htbioth.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]
A Technical Guide to the Gewald Synthesis of 2-Amino-5-propylthiophene Derivatives
Abstract: The Gewald reaction, a potent multicomponent condensation, stands as a cornerstone in heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes.[1][2] This reaction's operational simplicity, the ready availability of starting materials, and the mild reaction conditions contribute to its widespread use.[3] 2-Aminothiophene scaffolds are significant pharmacophores found in a wide array of biologically active compounds, exhibiting properties ranging from antiviral to anti-inflammatory.[4][5] This technical guide provides an in-depth exploration of the Gewald synthesis, with a specific focus on the preparation of 2-amino-5-propylthiophene derivatives. It covers the core reaction mechanism, detailed experimental protocols, quantitative data, and modern synthetic variations relevant to researchers in medicinal chemistry and drug discovery.
Core Principles and Reaction Mechanism
The Gewald reaction is a one-pot synthesis that brings together three key components:
-
A carbonyl compound (ketone or aldehyde). For the synthesis of 5-propyl derivatives, 2-pentanone is the required ketone.
-
An α-cyanoester or other active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate).
-
Elemental sulfur .[6]
The reaction is typically facilitated by a basic catalyst, such as a secondary or tertiary amine (e.g., morpholine, diethylamine, or triethylamine), in a suitable solvent like ethanol or dimethylformamide (DMF).[5]
The reaction mechanism has been a subject of detailed study and is understood to proceed through several key stages.[1][7] It begins with a base-catalyzed Knoevenagel condensation between the ketone and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[7][8] The subsequent steps involve the addition of sulfur, intramolecular cyclization, and tautomerization to yield the final, aromatic 2-aminothiophene product.[1] A recent computational study has provided deeper insights, showing the Knoevenagel-Cope condensation as the initial step, followed by the opening of the elemental sulfur ring by the resulting intermediate, leading to various polysulfide species.[7][8] The cyclization of a monosulfide intermediate, driven by the formation of the stable aromatic thiophene ring, is the thermodynamic driving force of the reaction.[8]
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald_reaction [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
"physical characteristics of Methyl 2-amino-5-propylthiophene-3-carboxylate"
An In-depth Technical Guide on the Physical Characteristics of Methyl 2-amino-5-propylthiophene-3-carboxylate
This technical guide provides a detailed overview of the known and predicted physical characteristics of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data from the closely related analogue, Methyl 2-amino-5-methylthiophene-3-carboxylate, for comparative purposes.
Core Physical Characteristics
The physical properties of this compound are essential for its handling, formulation, and application in research and development. Below is a summary of its key physical data.
| Property | Value | Source |
| Molecular Formula | C10H15NO2S | Calculated |
| Molecular Weight | 213.30 g/mol | Calculated[1] |
| Appearance | Predicted to be a solid at room temperature. | Inferred from related compounds[2] |
| Melting Point | No data available. | |
| Boiling Point | No data available. | |
| Solubility | No data available. |
Note on Analogous Compound Data:
For reference, the closely related compound, Methyl 2-amino-5-methylthiophene-3-carboxylate , has the following properties:
-
Molecular Formula: C7H9NO2S[2]
-
Molecular Weight: 171.22 g/mol [3]
-
Appearance: Light yellow or yellow solid[3], White to pale brown solid[4]
-
Melting Point: 76-81 °C
Experimental Protocols: Synthesis of 2-Aminothiophene Derivatives
The synthesis of this compound can be achieved through a modified Gewald reaction. This one-pot condensation reaction is a common and efficient method for preparing substituted 2-aminothiophenes. The following protocol is adapted from established procedures for similar compounds.[5]
Gewald Three-Component Reaction:
This reaction involves the condensation of an appropriate ketone or aldehyde, an active methylene nitrile (in this case, methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
Materials:
-
Pentanal (for the 5-propyl substituent)
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (catalyst)
-
Methanol (solvent)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
To a stirred mixture of pentanal (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in methanol, slowly add morpholine (0.2-0.5 equivalents) at 35-40 °C.
-
Stir the reaction mixture at 45-50 °C for several hours (typically 3-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.
-
Filter the precipitate and wash with cold ethanol.
-
If a precipitate does not form, extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Gewald reaction.
References
- 1. Methyl 3-amino-5-tert-butylthiophene-2-carboxylate | C10H15NO2S | CID 2777503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-amino-5-methylthiophene-3-carboxylate [cymitquimica.com]
- 3. methyl 2-amino-5-methylthiophene-3-carboxylate 19369-53-0--Dancheng Huatai Biotechnology Co., Ltd. [htbioth.com]
- 4. Methyl 2-aminothiophene-3-carboxylate, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. asianpubs.org [asianpubs.org]
Technical Guide: Solubility of Methyl 2-amino-5-propylthiophene-3-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-amino-5-propylthiophene-3-carboxylate. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on the general solubility properties of structurally related thiophene derivatives, detailed experimental protocols for solubility determination, and a framework for data presentation. The information herein is intended to equip researchers with the necessary tools to assess the solubility of this compound in various organic solvents, a critical parameter in drug development and chemical synthesis.
Thiophene derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often characterized by their solubility in organic solvents and limited aqueous solubility. The presence of an amino group and a carboxylate ester in this compound is expected to influence its polarity and hydrogen bonding capacity, thereby affecting its solubility profile.
Expected Solubility Profile
Based on the general characteristics of thiophene derivatives, this compound is anticipated to be soluble in a range of common organic solvents. The aromatic thiophene ring contributes to its nonpolar character, while the amino and methyl ester functional groups introduce polarity. Therefore, it is likely to exhibit good solubility in polar aprotic solvents and alcohols, and moderate solubility in nonpolar solvents. Its solubility in water is expected to be low.
Representative Solubility Data
The following table is a template illustrating how quantitative solubility data for this compound should be presented. The values provided are hypothetical and serve as a guide for researchers to populate with their own experimental data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Methanol | 25 | Data to be determined | Data to be determined | Gravimetric |
| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric |
| Acetone | 25 | Data to be determined | Data to be determined | Gravimetric |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric |
| Toluene | 25 | Data to be determined | Data to be determined | Gravimetric |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Gravimetric |
| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Gravimetric |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Gravimetric |
| Water | 25 | Data to be determined | Data to be determined | UV/Vis Spectroscopy |
Experimental Protocols for Solubility Determination
Two common methods for determining the solubility of a solid organic compound in an organic solvent are the gravimetric method and the UV/Vis spectroscopic method.
Gravimetric Method for Determination in Organic Solvents
This method directly measures the mass of the solute that dissolves in a specific volume of solvent to form a saturated solution.
Materials and Apparatus:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials or flasks with airtight seals
-
Thermostatic shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed beaker
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. An excess of solid should be visible at the bottom of the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pre-warmed (if the temperature is above ambient) syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven at a temperature well below the decomposition point of the compound may be used.
-
Once the solvent is completely evaporated, place the dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.
-
Weigh the evaporating dish with the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight.
-
Solubility is then expressed as grams of solute per 100 mL of solvent or in other appropriate units.
-
UV/Vis Spectroscopic Method for Determination in Aqueous Solutions
This method is particularly useful for compounds with low solubility and a strong chromophore.
Materials and Apparatus:
-
All materials from the gravimetric method.
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method to prepare a saturated solution at a constant temperature.
-
-
Sample Collection, Filtration, and Dilution:
-
Withdraw a sample of the supernatant and filter it as described previously.
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Absorbance Measurement and Concentration Determination:
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Disclaimer: The information provided in this guide is for research and development purposes. Due to the absence of specific published data, the solubility of this compound should be determined experimentally. The provided protocols are standard methods and may require optimization for this specific compound and solvent systems.
A Theoretical and Computational Guideline for the Analysis of Methyl 2-amino-5-propylthiophene-3-carboxylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-5-propylthiophene-3-carboxylate is a derivative of the 2-aminothiophene scaffold, a core structure in many compounds of medicinal and material science interest. While its direct theoretical and computational studies are not extensively available in the current literature, this guide outlines a comprehensive framework for such an investigation. By leveraging established computational methodologies applied to analogous thiophene derivatives, this document provides a detailed protocol for researchers to elucidate the structural, electronic, and spectroscopic properties of this target molecule. This whitepaper serves as a foundational resource for initiating in-silico research on this compound, aiming to predict its behavior and guide future experimental work in drug design and material science.
Introduction
The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including anti-hypertensives, antitumor agents, and antivirals.[1] The substitution pattern on the thiophene ring plays a crucial role in modulating the biological activity and physicochemical properties of these compounds. This compound, the subject of this guide, is a specific analogue whose properties have not been extensively studied theoretically.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to predict molecular properties.[2][3] Theoretical studies on related molecules, such as methyl-3-aminothiophene-2-carboxylate, have successfully elucidated crystal structures, intermolecular interactions, and electronic properties, providing valuable insights into their chemical reactivity and stability.[1][4] This guide adapts and presents these established theoretical protocols to create a roadmap for the comprehensive computational analysis of this compound.
Proposed Computational Methodology
To conduct a thorough theoretical investigation of this compound, a multi-step computational workflow is proposed. This workflow, visualized below, is based on methodologies that have been successfully applied to similar thiophene derivatives.[2][3][5]
Caption: Proposed workflow for DFT analysis.
Geometry Optimization
The initial step involves the optimization of the molecule's three-dimensional structure. This is typically achieved using DFT with a functional such as B3LYP and a basis set like 6-311G(d,p). This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. The optimization process will yield the most stable conformation (the global minimum on the potential energy surface) of the molecule.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation should be performed at the same level of theory. This serves two primary purposes:
-
Verification of the Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Prediction of Spectroscopic Data: The calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for validation.
Electronic Property Calculations
With the optimized geometry, a range of electronic properties can be calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[1] A smaller gap suggests higher reactivity.
-
Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions and predicting reaction mechanisms.[1][4]
-
Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering further insight into the charge distribution and reactivity.
Expected Data Presentation
The quantitative results from the proposed computational studies should be organized into clear and concise tables for easy interpretation and comparison with experimental data or data from other related molecules.
Table 1: Optimized Geometrical Parameters
This table would contain the key bond lengths, bond angles, and dihedral angles of the optimized molecular structure. An example structure is provided below.
Caption: Structure of this compound.
| Parameter | Calculated Value (Å or °) |
| Bond Lengths (Å) | |
| S1-C2 | Value |
| C2-C3 | Value |
| C3-C4 | Value |
| C4-C5 | Value |
| C5-S1 | Value |
| C2-N1 | Value |
| C3-C6 | Value |
| C6=O1 | Value |
| C5-C8 | Value |
| Bond Angles (°) ** | |
| C5-S1-C2 | Value |
| S1-C2-C3 | Value |
| C2-C3-C4 | Value |
| C3-C4-C5 | Value |
| C4-C5-S1 | Value |
| Dihedral Angles (°) ** | |
| C5-S1-C2-C3 | Value |
| S1-C2-C3-C4 | Value |
Table 2: Calculated Electronic Properties
This table would summarize the key electronic parameters derived from the DFT calculations.
| Property | Calculated Value (eV) |
| Energy of HOMO | Value |
| Energy of LUMO | Value |
| HOMO-LUMO Energy Gap (ΔE) | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
| Chemical Hardness | Value |
| Electronegativity | Value |
Table 3: Predicted Vibrational Frequencies
This table would list the most significant calculated vibrational frequencies and their corresponding assignments (e.g., N-H stretch, C=O stretch).
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | Value |
| N-H Symmetric Stretch | Value |
| C-H (propyl) Stretch | Value |
| C=O Stretch | Value |
| C-N Stretch | Value |
| Thiophene Ring Vibrations | Value |
Potential Signaling Pathways and Interactions
While a direct signaling pathway cannot be determined without experimental biological data, the computational results can provide hypotheses for molecular interactions. The ESP map, for instance, can predict how this compound might interact with a biological target, such as an enzyme's active site.
Caption: Predicted molecular interaction logic.
The presence of the amino group (a hydrogen bond donor) and the carbonyl group of the ester (a hydrogen bond acceptor) suggests a high propensity for forming hydrogen bonds, a key interaction in drug-receptor binding.[1] The propyl group introduces a lipophilic character that could favor interactions with hydrophobic pockets in a protein target.
Conclusion
This technical guide provides a comprehensive computational protocol for the theoretical study of this compound. By following the outlined DFT-based workflow, researchers can obtain valuable data on the molecule's geometric, electronic, and spectroscopic properties. These theoretical insights will be instrumental in understanding its chemical behavior, predicting its reactivity, and guiding the rational design of new derivatives with potential applications in pharmacology and materials science. The methodologies and expected outcomes presented herein form a robust foundation for future in-silico and experimental investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
The Crystal Architecture of Substituted 2-Aminothiophenes: A Technical Guide for Drug Discovery
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Substituted 2-aminothiophenes represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Their diverse biological activities, ranging from anti-inflammatory and antimicrobial to potent modulators of key cellular receptors, have positioned them as a focal point in drug discovery and development. Understanding the precise three-dimensional arrangement of atoms within these molecules—their crystal structure—is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-receptor interactions, and designing novel therapeutic agents with enhanced efficacy and selectivity. This technical guide provides a comprehensive overview of the crystal structure of selected substituted 2-aminothiophenes, detailed experimental protocols for their synthesis and crystallization, and a visualization of their relevant biological signaling pathways.
I. Crystallographic Data of Key Substituted 2-Aminothiophenes
The following tables summarize the key crystallographic data for three exemplary substituted 2-aminothiophene derivatives, providing a quantitative basis for understanding their solid-state conformation and packing.
Table 1: Crystal Data and Structure Refinement for (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone (Compound 1) and (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone (Compound 2). [1][2]
| Parameter | Compound 1 | Compound 2 |
| Empirical Formula | C₁₅H₁₅NOS | C₁₃H₁₂ClNOS |
| Formula Weight | 257.35 | 265.76 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 9.2080(4) | 10.6092(8) |
| b (Å) | 14.0485(7) | 10.8355(8) |
| c (Å) | 10.3826(6) | 11.1346(9) |
| α (°) | 90 | 90 |
| β (°) | 90 | 98.643(6) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1342.33(12) | 1264.12(17) |
| Z | 4 | 4 |
| Calculated Density (Mg/m³) | 1.274 | 1.396 |
| Absorption Coefficient (mm⁻¹) | 0.230 | 0.443 |
| F(000) | 544 | 552 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 | 0.30 x 0.25 x 0.25 |
| Theta range for data collection (°) | 3.29 to 28.18 | 4.21 to 73.59 |
| Goodness-of-fit on F² | 1.04 | 1.07 |
| Final R indices [I>2σ(I)] | R1 = 0.037, wR2 = 0.087 | R1 = 0.035, wR2 = 0.099 |
| R indices (all data) | R1 = 0.045, wR2 = 0.092 | R1 = 0.036, wR2 = 0.099 |
Table 2: Crystal Data and Structure Refinement for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (Compound 3).
| Parameter | Compound 3 |
| Empirical Formula | C₁₁H₈N₂OS₂ |
| Formula Weight | 248.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 10.552(3) |
| b (Å) | 10.395(3) |
| c (Å) | 10.648(3) |
| α (°) | 90 |
| β (°) | 104.53(2) |
| γ (°) | 90 |
| Volume (ų) | 1128.9(5) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.460 |
| Absorption Coefficient (mm⁻¹) | 0.428 |
| F(000) | 512 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| Theta range for data collection (°) | 4.25 to 25.49 |
| Goodness-of-fit on F² | 1.056 |
| Final R indices [I>2σ(I)] | R1 = 0.0423, wR2 = 0.1064 |
| R indices (all data) | R1 = 0.0573, wR2 = 0.1165 |
II. Experimental Protocols
A. Synthesis of Substituted 2-Aminothiophenes
The synthesis of substituted 2-aminothiophenes is most commonly achieved through the Gewald reaction , a multi-component condensation that offers a versatile and efficient route to this heterocyclic system.
1. General Protocol for the Gewald Reaction:
This protocol is a generalized procedure adaptable for the synthesis of a variety of substituted 2-aminothiophenes, including Compounds 1 and 2.
-
Materials:
-
An appropriate ketone or aldehyde (1.0 eq)
-
An active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
A basic catalyst (e.g., morpholine, piperidine, or triethylamine) (0.1-0.5 eq)
-
Anhydrous ethanol or methanol as the solvent
-
-
Procedure:
-
To a stirred solution of the ketone/aldehyde and the active methylene nitrile in the chosen alcohol, add the basic catalyst.
-
Add elemental sulfur to the mixture in one portion.
-
The reaction mixture is then heated to reflux (typically 50-80 °C) and stirred for a specified time (usually 2-6 hours), with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is triturated with cold water or a mixture of ethanol and water to precipitate the crude product.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of solvents).
-
2. Two-Step Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (Compound 3): [3]
This synthesis involves the activation of a carboxylic acid followed by an N-acylation reaction.
-
Step 1: Activation of 2-(thiophen-2-yl)acetic acid
-
2-(thiophen-2-yl)acetic acid is converted to its more reactive acid chloride derivative, 2-(thiophen-2-yl)acetyl chloride, by reacting with thionyl chloride.
-
-
Step 2: N-acylation of 2-aminothiophene-3-carbonitrile
-
2-aminothiophene-3-carbonitrile is dissolved in a suitable solvent such as tetrahydrofuran (THF).
-
A solution of 2-(thiophen-2-yl)acetyl chloride (1.1 eq) in THF is added slowly to the reaction mixture.
-
The mixture is stirred at room temperature for an extended period (e.g., 15 hours).
-
The reaction mixture is then filtered to remove any salt by-products.
-
The solid product is washed with water, filtered, and dried.
-
Crystallization from acetonitrile yields the pure product.
-
B. Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.
-
General Protocol for Crystallization:
-
Dissolve the purified 2-aminothiophene derivative in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of solvents like ethanol/water) at an elevated temperature to achieve a saturated solution.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
The vessel is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.
-
Well-formed single crystals are harvested from the mother liquor and dried.
-
III. Visualization of Workflow and Biological Pathways
A. Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the logical workflow from the synthesis of a 2-aminothiophene derivative to the final determination and deposition of its crystal structure.
Caption: Workflow from synthesis to crystal structure deposition.
B. Signaling Pathway of the Adenosine A1 Receptor
Certain substituted 2-aminothiophenes act as allosteric enhancers of the human Adenosine A1 receptor (A1R), a G protein-coupled receptor (GPCR). The canonical signaling pathway initiated by A1R activation is depicted below.
Caption: Adenosine A1 Receptor canonical signaling pathway.
This guide serves as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the 2-aminothiophene scaffold. The provided crystallographic data, detailed experimental protocols, and pathway visualizations offer a multi-faceted understanding of these crucial molecules, paving the way for more informed and effective drug discovery efforts.
References
Methodological & Application
Methyl 2-amino-5-propylthiophene-3-carboxylate: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl 2-amino-5-propylthiophene-3-carboxylate is a highly valuable and versatile heterocyclic building block in the field of organic synthesis. Its unique structural features, particularly the presence of an amino group and an ester group on a thiophene core, make it a crucial precursor for the synthesis of a wide array of biologically active compounds and functional materials. This document provides a comprehensive overview of its applications, detailed experimental protocols for its synthesis and derivatization, and visual representations of key synthetic pathways.
Applications in Medicinal Chemistry and Drug Discovery
The primary application of this compound lies in its role as a key intermediate for the synthesis of thieno[2,3-d]pyrimidines.[1][2][3] Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][4] These activities stem from their ability to act as kinase inhibitors, antimicrobial agents, and anticancer therapeutics.[2][3][5]
Derivatives of this compound have been investigated for their potential in treating a range of diseases:
-
Oncology: As precursors to kinase inhibitors, they play a role in regulating dysfunctional cell signaling pathways in cancer cells.[2][3][5]
-
Infectious Diseases: The resulting thienopyrimidine scaffolds have shown promise as antimicrobial and antiviral agents.[1][6]
-
Inflammatory Diseases: Certain derivatives have been explored for their anti-inflammatory properties.[6]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound and its analogs is the Gewald reaction .[7][8][9] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde (in this case, pentanal), an active methylene compound (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[7][9][10]
Experimental Protocol: Gewald Synthesis
A general protocol for the synthesis of methyl 2-amino-5-methylthiophene-3-carboxylate, which can be adapted for the 5-propyl analog by using pentanal instead of propionaldehyde, is as follows:
-
To a stirred mixture of the appropriate aldehyde (e.g., pentanal, 0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.[11]
-
Stir the reaction mixture at 45 °C for 3 hours.[11]
-
Allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration and washed with ethanol.[11]
-
The crude product can be purified by recrystallization from ethanol.[11]
| Parameter | Value | Reference |
| Reactants | Pentanal, Methyl Cyanoacetate, Sulfur | [11] |
| Catalyst | Morpholine | [11] |
| Solvent | Methanol | [11] |
| Temperature | 35-45 °C | [11] |
| Reaction Time | 3 hours | [11] |
| Typical Yield | 70-85% | [11] |
Application as a Building Block: Synthesis of Thieno[2,3-d]pyrimidines
This compound serves as a critical starting material for the synthesis of various substituted thieno[2,3-d]pyrimidines.[1][2] The general synthetic strategy involves the cyclization of the 2-aminothiophene with a suitable one-carbon synthon, such as formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2][12]
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative
The following protocol describes the synthesis of a cycloheptathieno[2,3-d]pyrimidin-4(3H)-one derivative, which illustrates the general principle of pyrimidine ring formation from a 2-aminothiophene carboxylate ester.[2]
-
Reflux a solution of the this compound derivative in an excess of formamide.[2]
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is isolated.
-
Purification can be achieved by recrystallization from a suitable solvent.
| Parameter | Value | Reference |
| Starting Material | This compound derivative | [2] |
| Reagent | Formamide | [2] |
| Condition | Reflux | [2] |
| Product | Thieno[2,3-d]pyrimidin-4(3H)-one derivative | [2] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.
Caption: Synthetic pathway from starting materials to a thieno[2,3-d]pyrimidine derivative.
Caption: Experimental workflow for the Gewald synthesis of the title compound.
Conclusion
This compound is an indispensable building block in modern organic and medicinal chemistry. Its straightforward synthesis via the Gewald reaction and its utility in constructing complex heterocyclic systems like thieno[2,3-d]pyrimidines underscore its importance. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and development of novel therapeutic agents and functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]
- 4. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]
- 5. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. asianpubs.org [asianpubs.org]
- 12. scielo.br [scielo.br]
Application Notes and Protocols: Methyl 2-amino-5-propylthiophene-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-propylthiophene-3-carboxylate is a member of the versatile 2-aminothiophene class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, serving as a key building block for the synthesis of a wide array of biologically active molecules.[1] The 2-aminothiophene core, particularly when substituted at the 5-position with alkyl groups like propyl, offers a unique combination of electronic and steric properties that can be fine-tuned to achieve desired pharmacological activities. These derivatives have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroactive agents.[2][3]
This document provides a comprehensive overview of the applications of this compound and its analogs in medicinal chemistry, complete with detailed experimental protocols, quantitative data summaries, and diagrammatic representations of relevant biological pathways and experimental workflows. While specific biological data for the 5-propyl derivative is limited in published literature, the following sections will utilize data from closely related 5-alkyl analogs to illustrate the therapeutic potential of this chemical scaffold.
Synthesis of this compound
The synthesis of this compound is typically achieved through the Gewald reaction, a multicomponent condensation that provides a straightforward and efficient route to polysubstituted 2-aminothiophenes.
Experimental Protocol: Gewald Synthesis
This protocol describes the one-pot synthesis of this compound.
Materials:
-
Valeraldehyde (pentanal)
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like triethylamine or diethylamine)
-
Methanol or Ethanol
-
Standard laboratory glassware and stirring apparatus
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
To a stirred mixture of valeraldehyde (1 equivalent) and methyl cyanoacetate (1 equivalent) in methanol, add elemental sulfur (1 equivalent).
-
Slowly add morpholine (catalytic amount, e.g., 0.2 equivalents) to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to a gentle reflux (around 40-50 °C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the precipitated solid by vacuum filtration and wash with cold methanol to remove unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield this compound as a crystalline solid.
Applications in Medicinal Chemistry
The 2-aminothiophene scaffold, with various substitutions at the 5-position, has been explored for several therapeutic applications.
Anticancer (Cytostatic) Activity
Derivatives of 2-aminothiophene-3-carboxylic acid esters have demonstrated significant cytostatic and antiproliferative effects against a range of cancer cell lines. These compounds often exhibit selectivity for certain tumor types. The mechanism of action is frequently associated with the induction of cell cycle arrest, typically in the G1 phase, and the subsequent activation of apoptotic pathways.
Quantitative Data Summary: Anticancer Activity of 5-Alkyl-2-aminothiophene Analogs
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | -CH3 | A549 (Lung) | >50 | [4] |
| Analog 2 | -CH2CH2CH2CH2CH3 (Pentyl) | CEM (T-lymphoma) | 0.25 | |
| Analog 3 | -CH2CH2CH2CH2CH2CH3 (Hexyl) | PC-3 (Prostate) | 0.18 | |
| Analog 4 | -(CH2)6CH3 (Heptyl) | CEM (T-lymphoma) | 0.08 | |
| BZ02 | 2-iodobenzamide at N-position | A549 (Lung) | 6.10 | [4] |
| BZA09 | 4-bromobenzylamine at N-position | A549 (Lung) | 2.73 | [4] |
| 3c | 7-methoxy, 2-(3,4,5-trimethoxybenzoyl) | Molt/4 (Leukemia) | 0.0026 | [5] |
| 3d | 7-methoxy, 2-(3,4,5-trimethoxybenzoyl) | FM3A (Breast) | 0.016 | [5] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a common method for assessing the in vitro cytotoxicity of a compound against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (e.g., a 5-alkyl-2-aminothiophene-3-carboxylate derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathway: Intrinsic Apoptosis and G1 Cell Cycle Arrest
The cytostatic effects of some 2-aminothiophene derivatives are mediated by their ability to induce cell cycle arrest at the G1/S checkpoint and trigger the intrinsic (mitochondrial) pathway of apoptosis.[6]
References
- 1. Methyl 2-amino-3-thiophenecarboxylate - High purity | EN [georganics.sk]
- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of G1-phase cell cycle arrest and apoptosis pathway in MDA-MB-231 human breast cancer cells by sulfated polysaccharide extracted from Laurencia papillosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Thienopyrimidine Derivatives from Methyl 2-amino-5-propylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. As bioisosteres of purines, they can interact with a wide range of biological targets. This document provides detailed protocols for the synthesis of various thienopyrimidine derivatives, commencing from the versatile building block, Methyl 2-amino-5-propylthiophene-3-carboxylate. The synthetic routes described herein lead to the formation of key intermediates such as 6-propylthieno[2,3-d]pyrimidin-4(3H)-one, which can be further functionalized to generate a library of compounds for drug discovery and development.
Synthesis Overview
The synthesis of thienopyrimidine derivatives from this compound typically involves a two-step process:
-
Gewald Synthesis of the Starting Material: The initial step is the synthesis of this compound via the Gewald reaction. This multicomponent reaction involves the condensation of a ketone (in this case, 2-pentanone), an active methylene compound (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2]
-
Cyclization to the Thienopyrimidine Core: The resulting 2-aminothiophene derivative is then cyclized to form the thienopyrimidine ring system. This can be achieved through various reagents, leading to different substitution patterns on the pyrimidine ring. Common methods include:
-
Reaction with formamide to yield the thieno[2,3-d]pyrimidin-4(3H)-one.
-
Reaction with urea to produce the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
-
Further Functionalization
The thienopyrimidine core can be further modified to introduce chemical diversity. A key transformation is the conversion of the 4-oxo group of the thieno[2,3-d]pyrimidin-4(3H)-one to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This 4-chloro derivative is a versatile intermediate for nucleophilic substitution reactions with various amines, leading to a wide array of 4-amino-thienopyrimidine derivatives.[3]
Data Presentation
The following table summarizes the quantitative data for the key synthetic steps. Please note that the yields and reaction conditions are based on general procedures and may require optimization for the specific substrate.
| Step | Reaction | Reagents and Conditions | Typical Reaction Time | Typical Yield (%) |
| 1 | Gewald Synthesis of this compound | 2-Pentanone, Methyl cyanoacetate, Sulfur, Morpholine, Methanol, 45°C | 3 hours | 70-85 |
| 2a | Cyclization to 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one | This compound, Formamide, Reflux (approx. 180-200°C) | 4-6 hours | 80-90 |
| 2b | Cyclization to 6-Propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | This compound, Urea, 190°C | 4-6 hours | 75-85 |
| 3 | Chlorination to 4-Chloro-6-propylthieno[2,3-d]pyrimidine | 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one, POCl₃, Reflux (approx. 110°C) | 4-6 hours | 85-95 |
| 4 | Amination to 4-Amino-6-propylthieno[2,3-d]pyrimidine Derivatives | 4-Chloro-6-propylthieno[2,3-d]pyrimidine, Amine (e.g., aniline), Ethanol, Reflux | 2-4 hours | 70-90 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Gewald Reaction)[4]
-
To a stirred mixture of 2-pentanone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40°C.
-
Stir the reaction mixture at 45°C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration and washed with cold ethanol.
-
The crude product is recrystallized from ethanol to yield pure this compound.
Protocol 2a: Synthesis of 6-Propylthieno[2,3-d]pyrimidin-4(3H)-one
-
A mixture of this compound (0.01 mol) and formamide (20 mL) is heated at reflux (approximately 180-200°C) for 4-6 hours.
-
After cooling, the reaction mixture is poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid.
Protocol 2b: Synthesis of 6-Propylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione[5]
-
A mixture of this compound (0.01 mol) and urea (0.02 mol) is heated at 190°C in an oil bath for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the solid mass is triturated with a 10% aqueous sodium hydroxide solution.
-
The resulting solution is filtered and then acidified with dilute hydrochloric acid.
-
The precipitated product is collected by filtration, washed with water, and dried.
Protocol 3: Synthesis of 4-Chloro-6-propylthieno[2,3-d]pyrimidine[2]
-
A mixture of 6-propylthieno[2,3-d]pyrimidin-4(3H)-one (0.01 mol) and phosphorus oxychloride (10 mL) is heated at reflux (approximately 110°C) for 4-6 hours.
-
The excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The resulting solid is collected by filtration, washed with cold water, and dried to give the 4-chloro derivative.
Protocol 4: Synthesis of 4-Amino-6-propylthieno[2,3-d]pyrimidine Derivatives[3]
-
A mixture of 4-chloro-6-propylthieno[2,3-d]pyrimidine (0.005 mol) and the desired amine (0.0055 mol) in ethanol (20 mL) is heated at reflux for 2-4 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The product is washed with ethanol and can be recrystallized from a suitable solvent.
Mandatory Visualizations
Caption: Synthetic pathways to thienopyrimidine derivatives.
Caption: Gewald synthesis of the starting material.
Caption: Functionalization of the thienopyrimidinone core.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic tactics of new class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives acting as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"application of Methyl 2-amino-5-propylthiophene-3-carboxylate in kinase inhibitor synthesis"
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methyl 2-amino-5-propylthiophene-3-carboxylate is a valuable heterocyclic building block for the synthesis of potent and selective kinase inhibitors. The thiophene core, substituted with an amino group at the 2-position and a carboxylate at the 3-position, provides a versatile scaffold for the construction of various fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. These thienopyrimidines are bioisosteres of purines and can act as competitive inhibitors at the ATP-binding site of a wide range of protein kinases. The 5-propyl substituent allows for probing of hydrophobic pockets within the kinase active site, potentially enhancing potency and selectivity.
The primary application of this reagent lies in its cyclocondensation with various electrophilic reagents to form the pyrimidine ring of the thieno[2,3-d]pyrimidine system. The amino group of the thiophene serves as a nucleophile, while the adjacent ester group can participate in the cyclization, often after conversion to an amide or other reactive intermediate. This approach has been successfully employed to synthesize inhibitors targeting a variety of kinases involved in oncology, inflammation, and other disease areas. For instance, derivatives of the related 2-aminothiophene-3-carboxylates have been used to develop inhibitors of tyrosine kinases such as FLT3 and receptor tyrosine kinases like VEGFR-2, as well as serine/threonine kinases.[1][2]
The synthetic versatility of the 2-aminothiophene scaffold allows for the introduction of diverse substituents at multiple positions of the resulting thienopyrimidine core. This enables extensive structure-activity relationship (SAR) studies to optimize inhibitor potency, selectivity, and pharmacokinetic properties. The propyl group at the 5-position of the thiophene ring is a key feature that can be exploited to achieve selective interactions with the targeted kinase.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway often targeted by kinase inhibitors derived from this scaffold and a typical experimental workflow for their synthesis and evaluation.
Experimental Protocols
The following protocols are representative methods for the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors, starting from 2-aminothiophene-3-carboxylate derivatives analogous to this compound.
Protocol 1: Synthesis of 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidines
This protocol describes the cyclocondensation of a 2-aminothiophene-3-carboxylate with formamide to yield the corresponding 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine.
Materials:
-
This compound
-
Formamide
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Buchner funnel and filter paper
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add an excess of formamide (10-20 equivalents).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Protocol 2: Synthesis of 4-Aminothieno[2,3-d]pyrimidines from 4-Chlorothieno[2,3-d]pyrimidines
This protocol outlines the synthesis of 4-aminothieno[2,3-d]pyrimidines via a two-step process involving the formation of a 4-chlorothieno[2,3-d]pyrimidine intermediate.
Step 1: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine
Materials:
-
4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst)
-
Toluene (or other high-boiling inert solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
Procedure:
-
Suspend the 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 4-Aminothieno[2,3-d]pyrimidine
Materials:
-
4-Chlorothieno[2,3-d]pyrimidine (from Step 1)
-
Desired amine (e.g., aniline, benzylamine, etc.)
-
Isopropanol or other suitable solvent
-
Triethylamine or other non-nucleophilic base
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
Procedure:
-
Dissolve the 4-chlorothieno[2,3-d]pyrimidine (1 equivalent) in isopropanol.
-
Add the desired amine (1.1-1.5 equivalents) and triethylamine (1.5-2 equivalents).
-
Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data
The following table summarizes the in vitro biological activities of representative thieno[2,3-d]pyrimidine-based kinase inhibitors. While not directly derived from this compound, these data illustrate the potential of this scaffold.
| Compound ID | Target Kinase | IC₅₀ (µM) | Target Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |
| Compound 1 | PI3Kα | 9.47 ± 0.63 | HepG-2 | 12.32 ± 0.96 | [3] |
| A549 | 11.30 ± 1.19 | [3] | |||
| PC-3 | 14.69 ± 1.32 | [3] | |||
| MCF-7 | 9.80 ± 0.93 | [3] | |||
| Compound 2 | FLT3 | - | HT-29 | - | [1] |
| HepG-2 | - | [1] | |||
| MCF-7 | - | [1] | |||
| Compound 3 | PLK1 | < 0.000508 | HepG2 | 0.0111 | [4] |
Note: The specific activities of compounds derived from this compound would need to be determined experimentally.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-amino-5-propylthiophene-3-carboxylate and its Analogs in the Development of Antileishmanial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of methyl 2-amino-5-propylthiophene-3-carboxylate and related 2-aminothiophene derivatives as a promising scaffold in the discovery of novel antileishmanial agents. This document details their biological activity, potential mechanisms of action, and includes detailed protocols for their synthesis and evaluation.
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents a significant global health challenge with limited therapeutic options that are often hampered by toxicity and emerging resistance. The scientific community is actively seeking new, effective, and safer chemotherapeutic agents. Substituted thiophenes, recognized as privileged structures in drug discovery, have demonstrated a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1] Recent research has highlighted the potential of 2-aminothiophene derivatives as a promising class of compounds for the development of new treatments for both cutaneous and visceral leishmaniasis.[2][3]
Biological Activity and Data Presentation
Numerous studies have demonstrated the potent in vitro activity of 2-aminothiophene derivatives against various Leishmania species. These compounds have shown efficacy against both the promastigote (insect stage) and the clinically relevant amastigote (intracellular mammalian stage) forms of the parasite.
In Vitro Antileishmanial Activity
The following tables summarize the quantitative data from various studies on the antileishmanial and cytotoxic activities of representative 2-aminothiophene derivatives.
Table 1: Antileishmanial Activity of Thiophene Derivatives against Leishmania major
| Compound | Target Stage | IC50/EC50 (µM) | Reference |
| 5D | Promastigote | 0.09 ± 0.02 | [1][4] |
| 5D | Amastigote | >75% inhibition at 0.63 µM | [1][4] |
| 5E | Amastigote | >50% inhibition at 0.625 µM | [1] |
| SB-200 | Promastigote | 4.65 | [5] |
Table 2: Antileishmanial Activity of Thiophene Derivatives against Visceral Leishmaniasis Species
| Compound | Leishmania Species | Target Stage | IC50/EC50 (µM) | Reference |
| SB-83 | L. infantum | Promastigote | 7.46 | [2] |
| SB-83 | L. donovani | Promastigote | 9.84 | [2] |
| SB-83 | L. infantum | Amastigote | 2.91 | [2] |
| SB-200 | L. infantum | Promastigote | 3.96 | [5] |
| SB-200 | L. infantum | Amastigote | 2.85 | [5] |
Cytotoxicity and Selectivity
A critical aspect of drug development is ensuring the selective toxicity of a compound against the pathogen with minimal harm to host cells. The following table presents the cytotoxicity data for selected 2-aminothiophene derivatives against various mammalian cell lines. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the parasite, is a key indicator of a compound's therapeutic potential.
Table 3: Cytotoxicity of Thiophene Derivatives in Mammalian Cell Lines
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| SB-83 | RAW 264.7 Macrophages | 52.27 | 7 (L. infantum) | [2] |
| SB-200 | J774.A1 Macrophages | 42.52 | 10.74 (L. infantum) | [5] |
| SB-200 | VERO Cells | 39.2 | 9.89 (L. infantum) | [5] |
Mechanism of Action
The precise mechanism of action for many 2-aminothiophene derivatives is still under investigation; however, several studies have provided valuable insights into their potential cellular targets and effects on Leishmania.
One proposed mechanism involves the generation of reactive oxygen species (ROS) within the parasite. The thiophene derivative 5D was shown to induce ROS production in L. major promastigotes, leading to cell death.[1][4] In silico docking studies further suggested that this compound might inhibit trypanothione reductase , a crucial enzyme in the parasite's antioxidant defense system, making it more susceptible to oxidative stress.[1][4]
Another avenue of action is through immunomodulation . The compound SB-83 was found to increase the levels of pro-inflammatory cytokines such as TNF-α and IL-12, while reducing the levels of anti-inflammatory cytokines IL-10 and IL-6.[2] This shift in the cytokine profile can enhance the host's immune response to clear the parasitic infection. The activity of SB-83 was also associated with an increase in reactive oxygen and nitrogen species and a decrease in arginase activity.[2]
Some thiophene derivatives may also be bioactivated by parasitic enzymes. For instance, certain 5-nitrothiophene-2-carboxamides are activated by a type I nitroreductase in Leishmania, leading to the formation of reactive metabolites that damage the parasite.[6]
The following diagram illustrates a potential mechanism of action for antileishmanial thiophene derivatives.
Experimental Protocols
The following section provides detailed methodologies for the synthesis and evaluation of 2-aminothiophene derivatives for their antileishmanial activity.
Synthesis of 2-Aminothiophene Derivatives
A common and efficient method for synthesizing the 2-aminothiophene core is the Gewald reaction .[7] This one-pot, multicomponent condensation reaction typically involves a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.
Protocol: Gewald Synthesis of a 2-Aminothiophene-3-carboxylate
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate α-methylene carbonyl compound (e.g., a ketone or aldehyde), an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a basic catalyst, such as morpholine or triethylamine, to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or under reflux for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or silica gel column chromatography to obtain the desired 2-aminothiophene derivative.
The following diagram outlines the general workflow for the synthesis and screening of novel thiophene derivatives.
In Vitro Antileishmanial Assays
Protocol: Promastigote Viability Assay
This assay determines the effect of the compounds on the growth of Leishmania promastigotes.
-
Cell Culture: Culture Leishmania promastigotes (e.g., L. major, L. infantum) in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 26-28°C.
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and make serial dilutions in the culture medium.
-
Assay Setup: In a 96-well plate, add 100 µL of promastigote suspension (e.g., 2 x 10^6 cells/mL) to each well.
-
Treatment: Add 100 µL of the serially diluted compounds to the wells. Include wells with untreated cells and cells treated with a reference drug (e.g., Amphotericin B) and a vehicle control (e.g., 1% DMSO).
-
Incubation: Incubate the plates at 26-28°C for 72 hours.
-
Viability Assessment: Determine cell viability using a resazurin-based assay (e.g., AlamarBlue) or by direct cell counting. Measure the fluorescence or absorbance and calculate the 50% inhibitory concentration (IC50).
Protocol: Intracellular Amastigote Assay
This assay evaluates the efficacy of the compounds against the clinically relevant intracellular amastigote form of the parasite.
-
Macrophage Culture: Seed murine peritoneal macrophages or a macrophage cell line (e.g., J774.A1) in a 96-well plate and allow them to adhere.
-
Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.[8] Incubate for 4-24 hours to allow for phagocytosis.
-
Removal of Extracellular Promastigotes: Wash the wells with culture medium to remove non-phagocytosed promastigotes.
-
Treatment: Add fresh medium containing serial dilutions of the test compounds to the infected macrophages. Include appropriate controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours.
-
Assessment: Fix and stain the cells with Giemsa stain. Determine the percentage of infected macrophages and the number of amastigotes per macrophage by microscopic examination. Calculate the 50% effective concentration (EC50). Alternatively, high-content imaging assays can be used for a more automated quantification.[1]
Cytotoxicity Assay
Protocol: Mammalian Cell Cytotoxicity Assay
This protocol assesses the toxicity of the compounds against a mammalian cell line.
-
Cell Culture: Culture a suitable mammalian cell line (e.g., macrophages, VERO, or HepG2 cells) in the appropriate medium and conditions.
-
Assay Setup: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include appropriate controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Determine cell viability using a metabolic assay such as MTT or resazurin. Measure the absorbance or fluorescence and calculate the 50% cytotoxic concentration (CC50).
Conclusion
This compound and its analogs represent a versatile and promising scaffold for the development of novel antileishmanial drugs. Their potent activity against both promastigote and amastigote forms of Leishmania, coupled with favorable selectivity indices and diverse potential mechanisms of action, makes them attractive candidates for further preclinical and clinical development. The protocols outlined in this document provide a solid foundation for researchers to synthesize, screen, and characterize new compounds based on this privileged chemical structure in the ongoing effort to combat leishmaniasis.
References
- 1. Development of Thiophene Compounds as Potent Chemotherapies for the Treatment of Cutaneous Leishmaniasis Caused by Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of SB-83, a 2-amino-thiophene derivative, against Leishmania species that cause visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antileishmanial activity of 2-amino-thiophene derivative SB-200 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 7. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Protocols for the Acylation of 2-Aminothiophene Derivatives
Introduction
Substituted 2-aminothiophenes are crucial heterocyclic scaffolds in medicinal chemistry and materials science.[1][2] The acylation of the 2-amino group to form N-(thiophen-2-yl)amides is a key synthetic transformation, as these derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This document provides detailed protocols for the N-acylation of 2-aminothiophene derivatives using common acylating agents, including acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling agents.
General Acylation Strategies
The N-acylation of 2-aminothiophenes is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. The choice of acylating agent and reaction conditions depends on the reactivity of the 2-aminothiophene derivative and the desired final product.
-
Using Acyl Chlorides: Acyl chlorides are highly reactive and readily acylate amines. These reactions are often performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[5][6]
-
Using Acid Anhydrides: Acid anhydrides are also effective acylating agents, typically requiring heating or a catalyst.[7] They offer an advantage over acyl chlorides as the byproduct is a carboxylic acid, which is less corrosive than HCl.
-
Using Carboxylic Acids with Coupling Agents: For more sensitive substrates or when the corresponding acyl chloride/anhydride is unavailable, direct amidation with a carboxylic acid can be achieved using a coupling agent like dicyclohexylcarbodiimide (DCC).[8][9] This method forms a reactive O-acylisourea intermediate that is then attacked by the amine.[8][10]
Visualized Reaction Scheme and Workflow
Caption: General chemical equation for the acylation of 2-aminothiophenes.
Caption: A typical laboratory workflow for the synthesis and purification of N-acylated 2-aminothiophenes.
Experimental Protocols
Protocol 1: Acylation using an Acyl Chloride
This protocol is adapted from the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.[5]
Materials:
-
2-Aminothiophene-3-carbonitrile (10 mmol, 1.0 equiv)
-
2-(Thiophen-2-yl)acetyl chloride (11 mmol, 1.1 equiv)
-
Triethylamine (10 mmol, 1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (22 mL)
-
Acetonitrile for crystallization
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophene-3-carbonitrile (10 mmol) in 12 mL of anhydrous THF.
-
Add triethylamine (0.95 mL, 10 mmol) to the solution.
-
In a separate flask, dissolve 2-(thiophen-2-yl)acetyl chloride (1.19 g, 11 mmol) in 10 mL of anhydrous THF.
-
Slowly add the acyl chloride solution to the 2-aminothiophene solution at room temperature with continuous stirring.
-
Stir the reaction mixture for 15 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated triethylamine hydrochloride salt.
-
Wash the solid product with water several times.
-
Dry the product and recrystallize from acetonitrile to yield the pure N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.[5]
Protocol 2: Acylation using an Acid Anhydride
This protocol is based on the synthesis of N-(3-acetyl-4-methylthiophen-2-yl)acetamide.[7][11]
Materials:
-
1-(2-Amino-4-methyl-3-thienyl)ethanone (5 mmol, 1.0 equiv)
-
Acetic anhydride (3 mL, excess)
-
Standard reflux apparatus
Procedure:
-
Place 1-(2-amino-4-methyl-3-thienyl)ethanone (0.78 g, 5 mmol) in a round-bottom flask.
-
Add excess acetic anhydride (3 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 15 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product and hydrolyze the excess acetic anhydride.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
The resulting N-(3-acetyl-4-methylthiophen-2-yl)acetamide can be further purified by recrystallization if necessary.[11]
Protocol 3: Acylation via DCC Coupling
This is a general protocol for the coupling of a carboxylic acid to a 2-aminothiophene derivative using Dicyclohexylcarbodiimide (DCC) as a coupling agent.[8][9]
Materials:
-
2-Aminothiophene derivative (1.0 equiv)
-
Carboxylic acid (1.0-1.2 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv, catalytic)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Dicyclohexylurea (DCU) byproduct
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) and the 2-aminothiophene derivative (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the catalyst, DMAP (0.1 equiv), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate container, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrate and washings. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation: Comparison of Acylation Conditions
Table 1: Acylation of 2-Aminothiophene Derivatives with Acylating Agents
| Entry | 2-Aminothiophene Substrate | Acylating Agent | Base | Solvent | Temp. | Time | Yield | Reference |
| 1 | 2-Aminothiophene-3-carbonitrile | 2-(Thiophen-2-yl)acetyl chloride | Triethylamine | THF | RT | 15 h | - | [5] |
| 2 | 1-(2-Amino-3-thienyl)ethanone | Acetic anhydride | None | Acetic anhydride | Reflux | 15 min | - | [7] |
| 3 | 1-(2-Amino-4-methyl-3-thienyl)ethanone | Acetic anhydride | None | Acetic anhydride | Reflux | - | 92% | [11] |
| 4 | Thiophene | Chloroacetyl chloride | None (Lewis Acid) | - | 25-30°C | 2-3 h | - | [12] |
Note: Yields are often substrate-dependent and may not be reported in all procedural descriptions.
References
- 1. d-nb.info [d-nb.info]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
Synthetic Routes to Bioactive Thieno[2,3-d]pyrimidines from Methyl 2-amino-5-propylthiophene-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive molecules, specifically thieno[2,3-d]pyrimidine derivatives, using Methyl 2-amino-5-propylthiophene-3-carboxylate as a key starting material. Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] Many derivatives of this scaffold have been identified as potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial targets in cancer therapy.[2][4][5][6][7]
I. Overview of Synthetic Strategy
The primary synthetic route to access bioactive thieno[2,3-d]pyrimidines from this compound involves a cyclization reaction to form the pyrimidine ring fused to the thiophene core. A common and effective method is the reaction of the starting 2-aminothiophene with formamide or other reagents to construct the pyrimidine ring. Subsequent modifications can be introduced to the thieno[2,3-d]pyrimidine scaffold to explore structure-activity relationships (SAR) and optimize for desired biological activity.
A generalized synthetic workflow is depicted below:
Caption: General workflow for the synthesis of bioactive thieno[2,3-d]pyrimidines.
II. Experimental Protocols
A. Synthesis of this compound (Starting Material)
The starting material can be synthesized via the Gewald reaction, a well-established method for the preparation of 2-aminothiophenes.[8][9][10]
Protocol:
-
To a stirred solution of an appropriate ketone or aldehyde (1.0 eq.), methyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (20 mL) at room temperature, add morpholine (0.5 eq.) dropwise.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure this compound.
B. Synthesis of 5-Propylthieno[2,3-d]pyrimidin-4(3H)-one
This protocol describes the cyclization of the starting material to form the core thieno[2,3-d]pyrimidine structure.
Protocol:
-
In a round-bottom flask, combine this compound (1.0 eq.) and an excess of formamide (10-15 eq.).
-
Heat the mixture to reflux (approximately 180-190 °C) for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add water to the flask and stir for 30 minutes to facilitate complete precipitation.
-
Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 5-Propylthieno[2,3-d]pyrimidin-4(3H)-one.
C. Synthesis of 4-Chloro-5-propylthieno[2,3-d]pyrimidine
The 4-oxo group can be converted to a 4-chloro group, which serves as a versatile handle for introducing various substituents at this position.
Protocol:
-
To a flask containing 5-Propylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq.), add phosphorus oxychloride (POCl₃, 5-10 eq.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 3-5 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-Chloro-5-propylthieno[2,3-d]pyrimidine.
D. Synthesis of Bioactive 4-Anilino-5-propylthieno[2,3-d]pyrimidine Derivatives (VEGFR-2 Inhibitors)
This protocol outlines the synthesis of N-aryl substituted thieno[2,3-d]pyrimidines, a class of compounds that have shown potent VEGFR-2 inhibitory activity.[4][5][6][11]
Protocol:
-
In a sealed tube, dissolve 4-Chloro-5-propylthieno[2,3-d]pyrimidine (1.0 eq.) and a substituted aniline (1.1 eq.) in 2-propanol or another suitable solvent.
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.
-
Heat the reaction mixture at 80-100 °C for 8-12 hours.
-
Cool the reaction to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with the reaction solvent and then with diethyl ether.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-anilino-5-propylthieno[2,3-d]pyrimidine derivative.
III. Quantitative Data
The following tables summarize the in vitro biological activity of various thieno[2,3-d]pyrimidine derivatives as anticancer agents. While specific data for 5-propyl derivatives are limited in the immediate literature, the provided data for analogous compounds highlight the potential of this scaffold.
Table 1: In Vitro Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives (IC₅₀ in µM)
| Compound ID | R Group at C5 | R' Group at C4 | HCT-116 | HepG2 | MCF-7 | MDA-MB-231 | Reference |
| 1 | -CH₃ | 4-amino-2-benzyl | - | - | 0.013 | 0.056 | [9][12][13] |
| 2 | -CH₃ | 4-amino-2-phenyl | - | - | 0.045 | 0.16 | [14] |
| 3 | -CH₃ | 4-amino-2-(3-CF₃-phenyl) | - | - | - | 0.26 | [12][13] |
| 4 | -(CH₂)₄- | 4-(3-hydroxy-4-methoxyanilino) | 2.80 ± 0.16 | 4.10 ± 0.45 | - | - | [5] |
| 5 | -(CH₂)₄- | 4-(4-fluoroanilino) | 6.20 ± 0.51 | 8.30 ± 0.62 | 9.80 ± 0.88 | - | [5] |
| Doxorubicin | - | - | - | - | 30.40 | - | [15] |
Table 2: VEGFR-2 and EGFR Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives (IC₅₀ in µM)
| Compound ID | R Group at C5 | R' Group at C4 | Target Kinase | IC₅₀ (µM) | Reference |
| 6 | -(CH₂)₄- | 4-(3-hydroxy-4-methoxyanilino) | VEGFR-2 | 0.073 | [4] |
| 7 | -(CH₂)₄- | 4-(4-fluoroanilino) | VEGFR-2 | 0.11 | [5] |
| 8 | -(CH₂)₄- | 4-((3-ethynylphenyl)amino) | EGFR | 0.133 | [7] |
| 9 | -(CH₂)₄- | 4-((4-bromophenyl)amino) | EGFR | 0.151 | [7] |
| Sorafenib | - | - | VEGFR-2 | 0.09 | [5] |
| Olmutinib | - | - | EGFR | 0.028 | [7] |
IV. Signaling Pathway
Many thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases, such as VEGFR-2, which are pivotal in tumor angiogenesis. The diagram below illustrates the VEGFR-2 signaling pathway and the point of inhibition by the synthesized bioactive molecules.
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro antitumor evaluation of new thieno[2,3-d]pyrimidine derivatives as EGFR and DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. alliedacademies.org [alliedacademies.org]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-amino-5-propylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-propylthiophene-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted 2-aminothiophene scaffold is a key structural motif in a variety of pharmacologically active compounds.[1][2][3] The most common and efficient method for synthesizing this class of compounds is the Gewald three-component reaction.[4][5] This one-pot synthesis involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1][6] These application notes provide a detailed protocol for the large-scale synthesis of this compound, based on established Gewald reaction methodologies.
Synthetic Pathway
The synthesis of this compound is achieved via the Gewald reaction. The overall transformation involves the reaction of pentan-2-one, methyl cyanoacetate, and elemental sulfur, catalyzed by a base such as morpholine or triethylamine.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gewald Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Gewald Reaction Conditions for 2-Aminothiophenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Gewald reaction for the synthesis of 2-aminothiophenes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald reaction?
The Gewald reaction is a one-pot, multi-component reaction for synthesizing polysubstituted 2-aminothiophenes.[1][2] The generally accepted mechanism involves three key stages:
-
Knoevenagel-Cope Condensation: A base-catalyzed condensation between a carbonyl compound (ketone or aldehyde) and an active methylene compound (e.g., α-cyanoester, malononitrile) to form an α,β-unsaturated nitrile intermediate.[1][3]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The precise mechanism of this step is complex and may involve the formation of polysulfide intermediates.[1][3]
-
Cyclization and Tautomerization: The intermediate undergoes cyclization and subsequent tautomerization to yield the final 2-aminothiophene product.[3]
Q2: What are the typical starting materials for a Gewald reaction?
The reaction involves three main components:
-
A carbonyl compound: An aldehyde or a ketone with at least one α-hydrogen.
-
An active methylene compound: A compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile, ethyl cyanoacetate, or benzoylacetonitrile.[4]
-
Elemental sulfur.
Q3: What are the common catalysts and solvents used in the Gewald reaction?
-
Catalysts: The reaction is typically base-catalyzed. Common bases include secondary amines like piperidine and morpholine, or tertiary amines such as triethylamine.[1] More recently, catalytic amounts of conjugate acid-base pairs like piperidinium borate have been shown to be effective.[4] Other catalysts, including L-proline and various nanocatalysts, have also been explored to improve reaction efficiency and greenness.[2][5]
-
Solvents: Polar solvents are generally preferred to enhance the solubility and reactivity of elemental sulfur.[1] Common choices include ethanol, methanol, and dimethylformamide (DMF).[6][7] Solvent-free conditions, sometimes assisted by mechanochemistry (ball milling), have also been successfully employed.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | - Base Selection: The choice of base is critical. For less reactive ketones, a stronger base may be necessary. Screen bases such as piperidine, morpholine, or triethylamine.[1] - Water Removal: This condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water as it forms.[1] |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Ensure a suitable polar solvent (e.g., ethanol, methanol, DMF) is used to dissolve the sulfur.[1] - Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve the reactivity of sulfur. However, avoid excessive heat, which can lead to side reactions.[1] |
| Steric Hindrance in Substrates | - Two-Step Protocol: For sterically hindered ketones, a one-pot reaction may be inefficient. A two-step procedure can be more effective: first, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[1] - Microwave Irradiation: Microwave-assisted synthesis has been shown to decrease reaction times and improve yields, particularly for challenging substrates. |
| Incorrect Stoichiometry | - Reagent Purity: Use pure and dry starting materials. - Accurate Measurement: Precisely measure all reagents according to the optimized protocol. |
Issue 2: Significant Byproduct Formation
Possible Byproducts and Mitigation Strategies:
| Possible Byproduct | Identification and Mitigation |
| Unreacted Starting Materials | - Indication: Presence of starting carbonyl and active methylene compounds in the crude product analysis (e.g., TLC, NMR). - Troubleshooting: Increase the reaction time, optimize the temperature, or consider a more effective catalyst to drive the reaction to completion.[1] |
| Knoevenagel-Cope Intermediate | - Indication: The α,β-unsaturated nitrile is observed. This suggests that the initial condensation is successful, but the subsequent sulfur addition and cyclization are slow. - Troubleshooting: Ensure an adequate amount of sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[1] |
| Dimerization or Polymerization | - Indication: Formation of higher molecular weight species. Under certain conditions, starting materials or intermediates can self-condense or polymerize.[1][6] - Troubleshooting: Adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various catalytic systems and conditions for the Gewald reaction, providing a comparative overview of their effectiveness.
Table 1: Effect of Catalyst and Conditions on the Gewald Reaction of Cyclohexanone, Malononitrile, and Sulfur
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| Piperidinium Borate | 20 | Ethanol | 100 | 20 min | 96 |
| Piperidinium Borate | 15 | Ethanol | 100 | 25 min | 92 |
| Piperidinium Borate | 10 | Ethanol | 100 | 30 min | 90 |
| Piperidinium Borate | 20 | Ethanol | 70 | 3 h | 84 |
| Piperidinium Borate | 20 | Ethanol | Room Temp. | 24 h | Traces |
| None | 0 | Ethanol | 100 | 24 h | No reaction |
| L-proline | - | - | - | - | - |
| ZnO/nanoclinoptilolite | - | None | 100 | 4 h | 30-76 |
| NaAlO₂ | - | Ethanol | - | 10 h | 26-94 |
Data for Piperidinium Borate is adapted from a study by Gavali & Chaturbhuj (2023).[4] Data for other catalysts are qualitative mentions from various sources.[5]
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes
This protocol is a general guideline and may require optimization for specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene compound (1.0 eq.), and elemental sulfur (1.2 eq.).
-
Add a suitable solvent (e.g., ethanol, 2-3 mL per mmol of carbonyl compound).
-
Add the base catalyst (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[1]
Protocol 2: Two-Step Synthesis for Sterically Hindered Ketones
Step A: Synthesis of the α,β-Unsaturated Nitrile
-
In a round-bottom flask, dissolve the ketone (1.0 eq.) and the active methylene compound (1.0 eq.) in a suitable solvent like ethanol.
-
Add a catalytic amount of a base (e.g., piperidine).
-
Reflux the mixture and remove the water formed using a Dean-Stark apparatus.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting α,β-unsaturated nitrile.
Step B: Cyclization to 2-Aminothiophene
-
Dissolve the purified α,β-unsaturated nitrile (1.0 eq.) and elemental sulfur (1.2 eq.) in a polar solvent such as ethanol or DMF.
-
Add a base (e.g., triethylamine, 1.0 eq.).
-
Heat the mixture (typically 50 °C) and monitor by TLC.
-
Once the reaction is complete, cool the mixture and isolate the product as described in Protocol 1.
Visualizations
Caption: Workflow for Gewald reaction optimization.
Caption: Troubleshooting logic for the Gewald reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of Methyl 2-amino-5-propylthiophene-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues that may be encountered during the purification of Methyl 2-amino-5-propylthiophene-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most effective and widely used techniques for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in my crude sample?
Impurities can arise from unreacted starting materials from the synthesis (e.g., the ketone/aldehyde, methyl cyanoacetate, and elemental sulfur in a Gewald synthesis), byproducts of the reaction, or degradation of the product. Aminothiophenes can be susceptible to oxidation and polymerization, which may lead to the formation of colored impurities.
Q3: How can I assess the purity of my final product?
The purity of the final product can be assessed using several analytical techniques, including:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Recommended Solution |
| Low recovery of purified product | The compound is too soluble in the recrystallization solvent, even at low temperatures. | Select a different solvent or use a co-solvent system to decrease solubility. |
| Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to dissolve the crude product. | |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling down too quickly. | |
| The compound "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated with the compound or impurities. | Add a small amount of additional hot solvent and attempt to cool the solution more slowly. Seeding with a pure crystal can also induce crystallization. | |
| No crystal formation upon cooling | Insufficient supersaturation. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| Nucleation has not occurred. | Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Adding a small "seed" crystal of the pure compound can also initiate crystallization. |
Column Chromatography
| Issue | Possible Cause | Recommended Solution |
| The compound streaks or "tails" during elution | The compound is interacting too strongly with the silica gel. | Add a small amount of a polar modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds like aminothiophenes, to reduce strong interactions with the acidic silica gel. |
| The sample was overloaded on the column. | Reduce the amount of sample loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of compound to silica gel. | |
| Poor separation of the desired compound from impurities | The solvent system is not optimal. | Systematically screen different solvent systems using Thin-Layer Chromatography (TLC) to find an eluent that provides good separation (a significant difference in Rf values). |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. | |
| The compound appears to be degrading on the silica gel column | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by treating it with a base, such as triethylamine, by adding 1-2% triethylamine to the eluent. Alternatively, use a different stationary phase like neutral alumina. |
Data Presentation
The following table summarizes typical quantitative data for the purification of 2-aminothiophene derivatives, which can be considered as expected values for this compound.
| Purification Technique | Solvent/Eluent System | Typical Yield | Purity | Reference |
| Recrystallization | Ethanol | 70-85% | >98% (by NMR) | Based on analogous compounds |
| Recrystallization | Ethyl acetate/Hexanes | 75-98% | >98% (by HPLC) | Based on analogous compounds |
| Column Chromatography | Ethyl acetate/Hexanes (gradient) | 60-90% | >99% (by HPLC) | Based on analogous compounds |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexanes)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate to completely dissolve the solid with gentle heating and stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Induce Cloudiness: While the solution is still warm, slowly add hexanes dropwise with swirling until a faint cloudiness persists. If too much hexanes is added, add a small amount of hot ethyl acetate until the solution becomes clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
Eluent Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system that provides good separation of your compound from impurities. A common starting point for aminothiophenes is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. A gradient elution, where the polarity of the eluent is gradually increased (e.g., by increasing the percentage of ethyl acetate), is often effective for separating compounds with different polarities.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for purification.
Caption: Experimental workflow for recrystallization.
"common side reactions in the synthesis of 2-aminothiophenes"
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiophenes. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis, with a particular focus on the Gewald reaction and its associated side reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2-aminothiophenes, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q1: My Gewald reaction is not yielding any product, or the yield is significantly lower than expected. What are the primary factors to investigate?
A1: Low or no yield in a Gewald synthesis can often be traced back to several critical factors. The initial and most crucial step is the Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[1] If this step fails, the subsequent thiophene ring formation cannot proceed.
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure that the ketone or aldehyde is free from impurities and that the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) has not degraded. Use freshly distilled or purified starting materials if necessary.
-
Check Base and Solvent: The choice and amount of base are critical. Morpholine is often highly effective as it can also aid in dissolving sulfur.[2] Triethylamine and piperidine are also common choices. The solvent plays a significant role in the solubility of reactants, especially sulfur. Polar solvents like ethanol, methanol, or DMF are generally preferred.[2]
-
Optimize Reaction Temperature: The optimal temperature can be substrate-dependent. While some reactions proceed at room temperature, others may require gentle heating (e.g., 40-60 °C) to facilitate the reaction. However, excessive heat can promote side reactions.[2]
-
Ensure Proper Stoichiometry: Carefully check the molar ratios of your reactants. An excess of one reactant may not necessarily drive the reaction to completion and could lead to the formation of side products.
Issue 2: Formation of a Dark Brown or Tarry Reaction Mixture
Q2: My reaction mixture has turned into a dark, intractable tar, making product isolation difficult. What causes this and how can it be prevented?
A2: The formation of a dark brown or tarry mixture is a common issue, often indicative of polymerization or complex side reactions.
Troubleshooting Steps:
-
Control the Temperature: Excessively high temperatures are a primary cause of polymerization and decomposition. Carefully monitor and control the reaction temperature. Consider running the reaction at a lower temperature for a longer duration.
-
Optimize Reagent Addition: Slow, controlled addition of the base or sulfur can help to manage the reaction exotherm and minimize localized high concentrations of reactive species that can lead to polymerization.
-
Ensure Purity of Starting Materials: Impurities in the starting materials can act as initiators for polymerization.
-
Formation of Polysulfides: The reaction of elemental sulfur with the amine base can form complex polysulfides, which can contribute to the dark color.[3] While this is an intrinsic part of the reaction, proper workup and purification are necessary to remove these colored impurities.
Issue 3: Presence of Significant Side Products
Q3: My crude product shows significant impurities alongside the desired 2-aminothiophene. What are the most common side products and how can their formation be minimized?
A3: The most common side reaction is the dimerization of the α,β-unsaturated nitrile (the Knoevenagel-Cope intermediate).[1][2] This competes with the desired cyclization with sulfur.
Troubleshooting Steps to Minimize Dimerization:
-
Adjust Reaction Conditions: The formation of the dimer is highly dependent on the reaction conditions.[2] Adjusting the temperature or the rate of addition of reagents can favor the desired cyclization.
-
Choice of Base: The choice of base can influence the rate of dimerization versus cyclization. It is often necessary to screen different bases to find the optimal one for a specific set of substrates.
-
Isolate the Intermediate: For particularly challenging substrates, a two-step procedure can be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step.
Frequently Asked Questions (FAQs)
Q4: What is the role of the base in the Gewald reaction?
A4: The base in the Gewald reaction serves multiple purposes. It catalyzes the initial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile. It also activates the elemental sulfur, making it more nucleophilic for the subsequent addition to the α,β-unsaturated intermediate.[2]
Q5: Can I use a catalyst other than an amine base?
A5: Yes, various catalysts have been explored to improve the efficiency and greenness of the Gewald reaction. These include solid-supported catalysts, ionic liquids, and L-proline.[4] Recent research has also shown the effectiveness of recyclable conjugate acid-base catalysts like piperidinium borate.[5]
Q6: How can I improve the purification of my 2-aminothiophene product?
A6: Purification can be challenging due to the presence of colored impurities and side products with similar polarities.
-
Crystallization: Recrystallization from a suitable solvent (e.g., ethanol, ethanol/water) is often the first step. If the product crystallizes too quickly, impurities can be trapped. To slow down crystallization, you can use a slightly larger volume of the hot solvent.[6]
-
Column Chromatography: If crystallization is insufficient, column chromatography on silica gel is a common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from byproducts.
-
Troubleshooting Chromatography: If the product does not bind well or elutes with impurities, consider adjusting the solvent system. For persistent issues, a different stationary phase might be necessary.
Data Presentation
Table 1: Effect of Different Bases on the Yield of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
| Entry | Base (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Piperidinium borate (20) | Ethanol/Water (9:1) | 100 | 20 | 96 | [5] |
| 2 | Pyrrolidinium borate (20) | Ethanol/Water (9:1) | 100 | 30 | 89 | [5] |
| 3 | Morpholinium borate (20) | Ethanol/Water (9:1) | 100 | 45 | 82 | [5] |
| 4 | Morpholine (stoichiometric) | Ethanol | Reflux | 2-3 h | High | [7] |
| 5 | Triethylamine (stoichiometric) | Methanol | 50 | - | 35-80 | [3] |
Table 2: Influence of Solvent on the Gewald Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Water | 100 | >180 | 70 | [5] |
| 2 | Methanol | 100 | 40 | 89 | [5] |
| 3 | Ethanol | 100 | 35 | 92 | [5] |
| 4 | Ethanol/Water (9:1) | 100 | 25 | 96 | [5] |
| 5 | DMF | 100 | 30 | 85 | [5] |
| 6 | DMSO | 100 | 25 | 82 | [5] |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of a 2-Aminothiophene Derivative
This protocol describes a general procedure for the Gewald synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq).
-
Solvent and Base Addition: Add ethanol as the solvent and morpholine (1.1 eq) as the base.
-
Reaction: Stir the mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol. If no precipitate forms, pour the reaction mixture into ice-cold water and stir. Collect the resulting precipitate by filtration.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.
Protocol 2: Purification of 2-Aminothiophene from Dimer Byproduct
-
Initial Purification: After the work-up, if TLC analysis indicates the presence of a significant amount of the dimer byproduct (often less polar than the desired product), attempt a preliminary purification by trituration with a solvent in which the dimer is more soluble than the product (e.g., a mixture of hexane and ethyl acetate).
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity (e.g., to 8:2 or 7:3 hexane:ethyl acetate).
-
Collect fractions and monitor by TLC to isolate the pure 2-aminothiophene.
-
-
Recrystallization: After chromatography, recrystallize the purified product from a suitable solvent to obtain highly pure crystals.
Mandatory Visualization
Caption: Main Gewald reaction pathway and the competing dimerization side reaction.
Caption: A troubleshooting workflow for addressing low yields in the Gewald synthesis.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 2-amino-5-propylthiophene-3-carboxylate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-5-propylthiophene-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and versatile method for preparing polysubstituted 2-aminothiophenes, including this compound, is the Gewald reaction.[1][2] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde (in this case, pentanal), an active methylene nitrile (such as methyl cyanoacetate), and elemental sulfur in the presence of a base.[1][2]
Q2: What are the key stages of the Gewald reaction for this synthesis?
A2: The Gewald reaction mechanism consists of three primary stages:
-
Knoevenagel Condensation: A base-catalyzed condensation between pentanal and methyl cyanoacetate to form a stable intermediate.
-
Sulfur Addition: The addition of elemental sulfur to the intermediate.
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization and subsequent tautomerization to form the final 2-aminothiophene product.[2]
Q3: What are some common side products or impurities I might encounter?
A3: Common impurities can include unreacted starting materials, the intermediate from the Knoevenagel condensation if the cyclization is incomplete, and potential dimerization or polymerization products. Under certain conditions, regioisomers may also form, although this is less common with the specific reactants for this target molecule.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What are the recommended purification techniques for the final product?
A5: The most common and effective purification methods for 2-aminothiophene derivatives are recrystallization and column chromatography.[3] Recrystallization is suitable for obtaining high-purity solid compounds, while column chromatography is excellent for separating the product from more complex mixtures of impurities.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solutions |
| Low or No Product Yield | Incomplete Knoevenagel condensation. | - Ensure the use of an appropriate and effective base (e.g., morpholine, piperidine, triethylamine).- Consider gentle heating to drive the condensation to completion. |
| Poor quality or reactivity of elemental sulfur. | - Use finely powdered, high-purity sulfur.- Ensure the sulfur is well-dispersed in the reaction mixture. | |
| Inefficient cyclization. | - The reaction temperature may be too low; the cyclization step often requires heating.- Optimize the reaction temperature and time. | |
| Formation of a Dark Brown or Tarry Reaction Mixture | Polymerization or side reactions. | - This can occur at excessively high temperatures; optimize the reaction temperature.- Ensure the purity of starting materials, as impurities can catalyze side reactions. |
| Difficulty in Product Isolation | The product may not precipitate upon cooling. | - If the product does not precipitate, the solvent can be removed under reduced pressure.- The resulting residue can then be purified by recrystallization or column chromatography. |
| Product Degradation during Purification | The 2-aminothiophene derivative may be sensitive to the acidic nature of silica gel in column chromatography. | - Deactivate the silica gel by treating it with a small amount of a basic modifier, such as triethylamine (1-2% in the eluent).[3]- Consider using an alternative stationary phase like neutral alumina.[4] |
Data Presentation: Optimizing Reaction Conditions
The yield of the Gewald reaction is highly dependent on the choice of catalyst, solvent, and reaction temperature. The following tables summarize quantitative data from studies on similar 2-aminothiophene syntheses to guide optimization.
Table 1: Effect of Different Catalysts on a Model Gewald Reaction
| Catalyst | Time (min) | Yield (%) |
| Pyrrolidinium borate | 30 | 92 |
| Piperidinium borate | 20 | 96 |
| Morpholinium borate | 25 | 94 |
Data adapted from a model reaction of cyclohexanone, malononitrile, and sulfur, demonstrating the high efficiency of piperidinium borate.[5]
Table 2: Influence of Solvent on a Model Gewald Reaction
| Solvent | Time (h) | Yield (%) |
| Water | 5 | 72 |
| Methanol | 4 | 86 |
| Ethanol | 3 | 90 |
| Acetonitrile | 5 | 82 |
| Toluene | 6 | 75 |
| Dichloromethane | 6 | 68 |
Data from a model reaction highlighting the effectiveness of polar protic solvents like ethanol.[5]
Table 3: Impact of Temperature on a Model Gewald Reaction
| Temperature (°C) | Time | Yield (%) |
| Room Temperature | 24 h | Traces |
| 70 | 3 h | 84 |
| 100 | 25 min | 96 |
This data from a model reaction illustrates that higher temperatures can significantly reduce reaction times and improve yields.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of Methyl 2-amino-5-methylthiophene-3-carboxylate.[6]
Materials:
-
Pentanal
-
Methyl cyanoacetate
-
Sulfur powder
-
Morpholine (or other suitable base)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add sulfur powder (1 equivalent) and DMF. Stir until the sulfur is well-dispersed.
-
Sequentially add methyl cyanoacetate (1 equivalent) and morpholine (0.5-0.6 equivalents). The solution will likely turn dark brown.
-
Add pentanal (1 equivalent) to the reaction mixture.
-
Heat the mixture to 50°C and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by a wash with saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The optimal eluent can be determined beforehand by TLC analysis.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
Procedure:
-
Select a suitable solvent for recrystallization by testing the solubility of the crude product in various solvents. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature to allow for crystal formation.
-
Further cool the solution in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals to remove any residual solvent.
Visualizations
References
"troubleshooting guide for the Gewald synthesis of thiophenes"
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Gewald synthesis of 2-aminothiophenes. The following guides and frequently asked questions (FAQs) provide solutions to specific experimental challenges.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to help you diagnose and resolve issues in your experimental setup.
Q1: My Gewald reaction is failing to produce any product, or the yield is significantly low. What are the primary factors to investigate?
A1: The most critical initial step in the Gewald reaction is the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this step fails, the subsequent cyclization to form the thiophene ring cannot proceed.
To troubleshoot, consider the following:
-
Starting Material Quality: Verify the purity of your ketone or aldehyde and ensure that the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.[1]
-
Base Selection: The choice and amount of base are crucial for catalyzing the Knoevenagel condensation. Secondary amines such as morpholine or piperidine are often effective.[1] In some instances, triethylamine is also used.[1]
-
Initial Condensation Check: It is advisable to run a small-scale control reaction with only the carbonyl compound, the active methylene nitrile, and the base. The formation of the condensed product can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the success of this initial step before adding sulfur.[1]
Q2: I have confirmed that the initial Knoevenagel condensation is proceeding, but the overall yield of the 2-aminothiophene remains poor. What should I investigate next?
A2: If the initial condensation is successful, issues may lie in the subsequent sulfur addition and cyclization steps. These stages are highly dependent on reaction conditions and the reactivity of the intermediates.[1]
Key factors to optimize include:
-
Reaction Temperature: The temperature affects the rate of both sulfur addition and cyclization. While some reactions proceed at room temperature, others may require heating.[1][2] A temperature that is too low can lead to a sluggish reaction, whereas excessively high temperatures can promote the formation of side products.[1] It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimal condition for your specific substrates.[1]
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction outcome.[1] Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used as they can facilitate the condensation of intermediates with sulfur.[1][2] The solubility of elemental sulfur in the chosen solvent is also a critical consideration.[1]
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can occur as a competing reaction to the desired cyclization, which will lower the yield of the 2-aminothiophene product.[1] The propensity for this dimerization is influenced by the reaction conditions.[1] Adjusting the temperature or the rate of reagent addition may help to minimize this side reaction.[1]
Q3: How does the choice of base impact the reaction, and are there alternatives to traditional amine bases?
A3: The base is critical for the initial Knoevenagel condensation and can also influence the subsequent sulfur addition and cyclization steps.[1][3] While secondary amines are common, other bases have been successfully employed. For instance, in some cases, the amount of base is critical; a reaction that failed with one equivalent of triethylamine proceeded to give a high yield when two additional equivalents were added.[3] This indicates that the basicity of the reaction medium is crucial for the cyclization step.[3]
Recent studies have also explored the use of catalytic amounts of a conjugate acid-base pair, such as piperidinium borate, which has been shown to significantly influence the reaction rate and yield.[4] The use of solid-supported bases or performing the reaction under solvent-free conditions with a catalytic amount of base are other reported alternatives.[5][6]
Quantitative Data Summary
The following table summarizes the effect of different solvents and catalyst loading on the yield of a model Gewald reaction, providing a reference for optimization.
| Solvent (Ratio) | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| Toluene | - | - | - | Low | [7] |
| Acetonitrile | - | - | - | Low | [7] |
| Ethanol | - | - | - | High | [7] |
| Ethanol/Water (9:1) | 10 | 70 | 3 h | 84 | [4] |
| Ethanol/Water (9:1) | 15 | 70 | 3 h | Good | [4] |
| Ethanol/Water (9:1) | 20 | 70 | 3 h | Very Good | [4] |
| Ethanol/Water (9:1) | 20 | 100 | 25 min | 96 | [4] |
| Room Temperature | 20 | RT | 24 h | Traces | [4] |
Experimental Protocols
Protocol for a Small-Scale Trial Reaction to Verify Knoevenagel Condensation
This protocol is designed to confirm the successful formation of the α,β-unsaturated nitrile intermediate, which is the first step of the Gewald synthesis.
Materials:
-
Carbonyl compound (ketone or aldehyde)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)
-
Base (e.g., piperidine or morpholine)
-
Solvent (e.g., ethanol)
-
Small reaction vial with a stirrer bar
-
TLC plate and appropriate developing solvent system
Procedure:
-
To a small reaction vial, add the carbonyl compound (1 equivalent).
-
Dissolve the carbonyl compound in a minimal amount of the chosen solvent (e.g., 1-2 mL of ethanol).
-
Add the active methylene nitrile (1 equivalent) to the solution.
-
Add a catalytic amount of the base (e.g., 10-20 mol%).
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC. Spot the starting materials and the reaction mixture on a TLC plate.
-
Elute the TLC plate with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light or by using a staining agent. The formation of a new spot with a different Rf value from the starting materials indicates the formation of the Knoevenagel condensation product.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the Gewald synthesis when encountering low or no product yield.
Caption: Troubleshooting workflow for the Gewald synthesis.
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism of the Gewald reaction?
A5: The reaction mechanism is generally understood to occur in three primary stages:
-
Knoevenagel Condensation: A base-catalyzed condensation between the ketone or aldehyde and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][8]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. The exact mechanism of this step is not fully elucidated but is believed to be promoted by the base.[1]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[1][8]
Q5: Can microwave irradiation be utilized to enhance the Gewald reaction?
A6: Yes, microwave-assisted synthesis has been demonstrated to be advantageous for the Gewald reaction, often resulting in shorter reaction times and improved yields.[1][8]
Q6: Is it feasible to conduct the Gewald reaction under solvent-free conditions?
A7: Yes, solvent-free Gewald reactions have been successfully performed, often employing techniques such as high-speed ball milling or heating in a conventional oven.[1][6] These methods can provide benefits in terms of green chemistry and simplified workup procedures.[1]
Q7: What is the impact of different solvents on the reaction?
A8: The choice of solvent can have a significant effect on the reaction's success. Polar solvents generally favor the reaction.[1] A study utilizing a piperidinium borate catalyst found that a 9:1 mixture of ethanol and water provided the best results in their system.[4] The solubility of elemental sulfur in the chosen solvent is also an important factor to consider.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Impurities in the Synthesis of Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted thiophenes. Our aim is to equip researchers with the knowledge to identify, manage, and eliminate impurities, ensuring the synthesis of high-purity thiophene derivatives for applications in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in thiophene synthesis?
A1: Impurities in thiophene synthesis can arise from several sources, including:
-
Starting Materials: The purity of the initial reagents is crucial. Impurities in starting materials can lead to the formation of side products.
-
Side Reactions: Competing reaction pathways can generate undesired byproducts. For example, in the Paal-Knorr synthesis, the formation of furan derivatives is a common side reaction.[1]
-
Incomplete Reactions: Unreacted starting materials are a frequent source of contamination.
-
Reagent Decomposition: The degradation of reagents, such as the sulfurizing agents in the Paal-Knorr synthesis, can reduce reactivity and lead to a complex mixture of products.[1]
-
Solvents and Atmosphere: Residual solvents from the reaction or purification steps, as well as atmospheric moisture and oxygen, can introduce impurities or cause degradation of the desired product.[2]
Q2: Which analytical techniques are most effective for identifying impurities in substituted thiophene synthesis?
A2: A combination of chromatographic and spectroscopic methods is typically employed for the comprehensive analysis of impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a reaction mixture. Reverse-phase HPLC (RP-HPLC) is particularly suitable for many thiophene derivatives.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile and thermally stable impurities. The mass spectrum provides valuable structural information based on fragmentation patterns.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the desired product and any significant impurities. Characteristic chemical shifts can help in the identification of common byproducts.
Q3: What are the general strategies for purifying substituted thiophenes?
A3: The choice of purification method depends on the physical properties of the thiophene derivative and the nature of the impurities:
-
Column Chromatography: This is a versatile and widely used method for separating complex mixtures. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[1][5]
-
Recrystallization: For solid thiophene derivatives, recrystallization is an excellent method for achieving high purity.
-
Distillation: Volatile liquid thiophenes can be effectively purified by distillation, often under reduced pressure to prevent thermal decomposition.[1]
-
Aqueous Workup/Extraction: A thorough aqueous workup after the reaction can remove many inorganic salts and water-soluble impurities.[1]
Troubleshooting Guides by Synthetic Method
This section provides detailed troubleshooting for common issues encountered in various thiophene synthesis methods.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form a thiophene.[4][6]
Problem 1: Low yield of the desired thiophene and formation of a furan byproduct.
-
Question: My NMR and LC-MS analyses show a significant amount of the corresponding furan. How can I improve the selectivity for the thiophene product?
-
Answer: Furan formation is a common competing reaction pathway in the Paal-Knorr synthesis.[1] To favor the formation of the thiophene, consider the following:
-
Choice of Sulfurizing Agent: Lawesson's reagent is often more effective and selective for thiophene synthesis compared to phosphorus pentasulfide.[1]
-
Reaction Temperature: Gradually increasing the reaction temperature may favor the thiophene pathway, but this should be monitored carefully to avoid decomposition.[1]
-
Solvent: Using a higher-boiling, non-polar, anhydrous solvent like toluene or xylene can improve the reaction rate and drive the reaction towards the thiophene product.[1]
-
Problem 2: The reaction is sluggish or incomplete, with a significant amount of unreacted 1,4-dicarbonyl starting material.
-
Question: Even after a prolonged reaction time, I observe a large amount of my starting material. What can I do to improve the conversion?
-
Answer: Low conversion can be due to several factors:
-
Activity of the Sulfurizing Agent: Ensure that your phosphorus pentasulfide or Lawesson's reagent is fresh and has been stored under anhydrous conditions. These reagents can degrade upon exposure to moisture, leading to reduced reactivity.[1]
-
Purity of Starting Material: Impurities in the 1,4-dicarbonyl compound can inhibit the reaction.[7]
-
Reaction Temperature: Some less reactive substrates may require higher temperatures to achieve full conversion.[1]
-
Diagram: Troubleshooting Paal-Knorr Synthesis
References
Technical Support Center: Optimizing 2-Aminothiophene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-aminothiophenes, with a specific focus on catalyst selection and reaction optimization.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help diagnose and resolve problems in your experimental setup.
Q1: My reaction is not proceeding, or the yield of 2-aminothiophene is extremely low. What are the most critical initial steps to check?
A1: The initial and most crucial stage of the Gewald reaction is the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this step fails, the subsequent cyclization to form the thiophene ring cannot occur.
-
Verify Starting Material Quality: Ensure your carbonyl compound is free from impurities and that the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.[1]
-
Confirm Initial Condensation: Run a small-scale control reaction with only the carbonyl compound, the active methylene nitrile, and the base. Monitor the formation of the condensed product (an α,β-unsaturated nitrile) by TLC or LC-MS to confirm this initial step is successful before adding sulfur.[1][2]
Q2: I've confirmed the Knoevenagel condensation is working, but the overall yield is still poor. What should I investigate next?
A2: If the initial condensation is successful, the issue likely lies with the sulfur addition and subsequent cyclization steps.[1] Key factors to investigate include:
-
Suboptimal Temperature: The reaction temperature affects the rate of sulfur addition and cyclization. While some reactions proceed at room temperature, others require heating.[1] It is recommended to screen a range of temperatures (e.g., 45°C, 60°C, 80°C) to find the optimum for your specific substrates.[1][3][4]
-
Incorrect Solvent: The polarity of the solvent significantly impacts the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used as they can improve the solubility and reactivity of elemental sulfur.[1][3][5]
-
Poor Sulfur Solubility: Ensure that the elemental sulfur is sufficiently soluble in your chosen solvent at the reaction temperature.[1][3]
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, reducing the yield.[1] Adjusting the temperature or the rate of reagent addition may minimize this side reaction.[1]
Q3: I am observing multiple byproducts, making purification difficult. What are the likely side-products and how can I minimize them?
A3: The formation of byproducts is a common issue. Likely contaminants include:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds. To mitigate this, try increasing the reaction time, optimizing the temperature, or selecting a more effective catalyst.[3]
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow or incomplete. Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for cyclization.[3]
-
Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can self-condense.[1] To avoid this, try adjusting reactant concentrations, modifying the rate of reagent addition, or changing the solvent.[3]
Catalyst Selection FAQs
Q1: How does the choice of base or catalyst affect the reaction yield?
A1: The catalyst, typically a base, is critical for the initial Knoevenagel condensation and can also influence the subsequent cyclization.[3][6]
-
Traditional Amine Bases: Secondary amines like piperidine and morpholine, or tertiary amines like triethylamine, are commonly used.[3][5] The choice of amine can significantly impact the reaction rate and yield.[3]
-
Organocatalysts: L-proline has been shown to be an effective, green, and cost-effective catalyst, facilitating both the condensation and sulfur addition steps with low catalyst loading (e.g., 10 mol%).[4]
-
Heterogeneous Catalysts: Solid catalysts like ZnO nanoparticles, CaO, and sodium aluminate (NaAlO2) offer advantages such as easier separation, potential for reuse, and often milder reaction conditions.[7][8][9]
-
Conjugate Acid-Base Pair Catalysts: Piperidinium borate has been used in catalytic amounts, showing excellent yields and recyclability.[6]
Q2: Are there greener or more sustainable catalyst options available?
A2: Yes, significant research has focused on developing environmentally friendly protocols for 2-aminothiophene synthesis.[7]
-
Solvent-Free and Aqueous Conditions: Some methods utilize ball-milling for solvent-free reactions or conduct the synthesis in water to reduce reliance on volatile organic solvents.[10][11]
-
Reusable Catalysts: N-methylpiperazine-functionalized polyacrylonitrile fiber is a reusable catalyst that has been shown to be effective for at least ten cycles.[7] ZnO nanoparticles and CaO are also inexpensive and environmentally benign options.[7]
-
Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, contributing to a more energy-efficient process.[3][12][13]
Q3: When should I consider a two-step procedure instead of a one-pot synthesis?
A3: A two-step procedure, where the α,β-unsaturated nitrile intermediate is first isolated before reacting with sulfur, can be advantageous for certain substrates.[2] This approach is often more effective for sterically hindered or less reactive ketones that give poor yields in a one-pot setup.[3][5]
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalysts for the synthesis of 2-aminothiophenes under different conditions, as reported in the literature.
| Catalyst | Carbonyl Compound | Active Methylene Nitrile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| L-Proline (10 mol%) | Cyclohexanone | Malononitrile | DMF | 60 | - | 84 | [4] |
| ZnO nanoparticles (2.5 mol%) | Aldehydes or Ketones | Malononitrile | - | 100 | 6 | 37-86 | [7] |
| Piperidinium Borate (20 mol%) | Cyclohexanone | Malononitrile | EtOH/H₂O (9:1) | 100 | - | Excellent | [6] |
| CaO | Ketones | Malononitrile / Ethyl Cyanoacetate | Ethanol | Reflux | 1-1.5 | Moderate-Good | |
| Piperidine | Aldehydes | 2-cyanomethyl benzimidazoles | Ethanol | Reflux | 1.5 | 69-86 | [7] |
| Morpholine | Ketones | Ethyl Cyanoacetate | - | Room Temp | - | - | [10] |
| None (Ultrasound) | Ketones | Malononitrile | Water | 70 | 0.5-1 | 42-90 | [7] |
Experimental Protocols
General One-Pot Gewald Synthesis of 2-Aminothiophenes
This protocol is a generalized procedure based on common methodologies.[3] Researchers should optimize conditions for their specific substrates.
-
Reactant Preparation: In a round-bottom flask, combine the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and finely powdered elemental sulfur (1.0-1.2 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or DMF (approx. 0.5-1.0 M concentration).
-
Catalyst Introduction: Add the chosen catalyst. For amine bases (e.g., morpholine, piperidine), use 10-20 mol%. For solid catalysts like ZnO or organocatalysts like L-proline, use the recommended catalytic loading (e.g., 2.5-10 mol%).[3][4][7]
-
Reaction Execution: Stir the reaction mixture. The optimal temperature can range from room temperature to reflux (40-100 °C).[1][3]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to 24 hours.[3]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If a precipitate (the product) forms, collect the solid by filtration.
-
Wash the collected solid with a cold solvent (e.g., cold ethanol) to remove impurities.
-
If no precipitate forms, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. d-nb.info [d-nb.info]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 11. sciforum.net [sciforum.net]
- 12. researchgate.net [researchgate.net]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on the Gewald Reaction for Aminothiophenes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the Gewald reaction for synthesizing 2-aminothiophenes.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in the Gewald reaction?
A1: The solvent in the Gewald reaction serves multiple crucial functions. Primarily, it dissolves the reactants—the carbonyl compound, the active methylene nitrile, and elemental sulfur—to facilitate their interaction. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of elemental sulfur.[1] The choice of solvent can significantly influence the reaction rate, yield, and the profile of byproducts.[2]
Q2: How does solvent polarity affect the different stages of the Gewald reaction?
A2: The Gewald reaction proceeds in three main stages, and solvent polarity can influence each:
-
Knoevenagel-Cope Condensation: This initial condensation of a ketone/aldehyde with an active methylene nitrile is base-catalyzed. Polar protic solvents can stabilize the charged intermediates formed during this step.
-
Sulfur Addition: The solubility of elemental sulfur is critical. Polar solvents are more effective at dissolving sulfur, making it more available for the reaction.[1]
-
Cyclization and Tautomerization: The intramolecular cyclization to form the thiophene ring is also influenced by the solvent's ability to stabilize the transition states involved.
Q3: Can the Gewald reaction be performed without a solvent?
A3: Yes, solvent-free Gewald reactions have been successfully conducted.[3] These methods, often utilizing techniques like high-speed ball milling or heating in a conventional oven, align with the principles of green chemistry by reducing solvent waste and can simplify the workup procedure.[3] In some cases, solvent-free conditions have been shown to allow the reaction to proceed with only a catalytic amount of base.[3]
Q4: Is it possible to use water as a solvent for the Gewald reaction?
A4: While less common than organic solvents, water has been used as a solvent for the Gewald reaction, often in the presence of a suitable catalyst or under specific conditions like ultrasound irradiation.[4] Using water as a solvent is advantageous from an environmental and cost perspective. However, the solubility of organic starting materials and intermediates can be a limiting factor, potentially affecting reaction rates and yields.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Possible Cause: Poor solubility of elemental sulfur.
-
Possible Cause: Inefficient Knoevenagel-Cope condensation.
-
Solution: The condensation step produces water, which might inhibit the reaction. While not strictly a solvent effect, using a solvent that allows for the removal of water, for instance with a Dean-Stark apparatus in a solvent like toluene, could be beneficial, although this is less common for the standard Gewald reaction. Ensure your chosen base is effective in the selected solvent.
-
-
Possible Cause: Suboptimal reaction temperature for the chosen solvent.
-
Solution: The ideal temperature can vary with the solvent's boiling point and its interaction with the reactants. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrate-solvent combination.
-
Issue 2: Formation of Significant Byproducts
-
Possible Cause: Dimerization or polymerization of intermediates.
-
Solution: These side reactions can be influenced by reactant concentration and temperature.[1] Changing the solvent can alter the solubility of intermediates and potentially minimize their self-condensation. Adjusting the rate of reagent addition can also be beneficial.
-
-
Possible Cause: Formation of complex polysulfides.
-
Solution: This is an inherent possibility in the Gewald reaction. The choice of solvent can influence the stability and reactivity of these polysulfide intermediates. Proper workup and purification, such as recrystallization from a suitable solvent (e.g., ethanol, or ethyl acetate/hexanes mixtures), are crucial to remove these impurities.[1]
-
Issue 3: Difficulty with Product Purification
-
Possible Cause: The product is an oil instead of a solid.
-
Solution: This may be due to residual solvent or impurities. If the desired product is soluble in a polar solvent, try precipitating it by adding a non-polar co-solvent. If precipitation is unsuccessful, column chromatography is a reliable method for purification.
-
-
Possible Cause: The product co-precipitates with unreacted sulfur.
-
Solution: Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). For purification, choose a recrystallization solvent in which the product has good solubility at elevated temperatures and poor solubility at room temperature, while sulfur remains either soluble or insoluble.
-
Data Presentation: Solvent Effects on a Model Gewald Reaction
The following table summarizes the effect of different solvents on the yield of a model Gewald reaction. Note that reaction conditions such as temperature and catalyst were kept consistent to isolate the effect of the solvent.
| Solvent | Reaction Time (minutes) | Yield (%) |
| Ethanol | 25 | 94 |
| Methanol | 25 | 92 |
| Water | 60 | 62 |
| Acetonitrile | 45 | 74 |
| Toluene | 60 | Low |
Data adapted from a study using a piperidinium borate catalyst.[2]
Experimental Protocols
Protocol: Screening of Solvents for the Gewald Reaction
This protocol provides a general procedure for comparing the efficacy of different solvents in the one-pot synthesis of a 2-aminothiophene derivative.
Materials:
-
Ketone or aldehyde (e.g., cyclohexanone, 1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile, 1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Base (e.g., morpholine, 1.0 equiv)
-
A selection of solvents to be tested (e.g., Ethanol, Methanol, DMF, Acetonitrile)
-
Round-bottom flasks, magnetic stirrer, reflux condensers, heating mantle
-
TLC plates and appropriate eluent system for monitoring
-
Standard workup and purification equipment (filtration apparatus, rotary evaporator, recrystallization flasks)
Procedure:
-
Reaction Setup: For each solvent to be tested, place a magnetic stir bar in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reactants: To each flask, add the ketone/aldehyde (1.0 equiv), active methylene nitrile (1.0 equiv), and elemental sulfur (1.1 equiv).
-
Solvent Addition: Add the chosen solvent to each flask (e.g., 20-30 mL per 10 mmol of the limiting reactant).
-
Base Addition: Add the base (e.g., morpholine, 1.0 equiv) to each reaction mixture.
-
Reaction Conditions: Stir the mixtures and heat to a consistent temperature (e.g., 50-70 °C).
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes). Note the time required for the disappearance of the starting materials.
-
Workup: Once a reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with a small amount of cold solvent (the one used for the reaction), and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect any resulting precipitate by filtration.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
-
Analysis: Determine the yield for each solvent and characterize the final product using methods such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Visualizations
Caption: General experimental workflow for the Gewald synthesis of 2-aminothiophenes.
Caption: Logical relationships between solvent properties and Gewald reaction outcomes.
References
"workup procedures for reactions involving Methyl 2-amino-5-propylthiophene-3-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving Methyl 2-amino-5-propylthiophene-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Precipitated Product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of starting materials before proceeding to workup. |
| Product is soluble in the reaction or washing solvent. | Cool the reaction mixture in an ice bath to maximize precipitation.[1] Use a minimal amount of cold solvent for washing the precipitate. | |
| Side reactions consuming the starting materials or product. | Control the reaction temperature carefully, as side reactions can occur at higher temperatures. Ensure slow addition of reagents.[1] | |
| Product Oiling Out/Difficulty with Crystallization | Presence of impurities. | Purify the crude product using column chromatography. Common eluents include mixtures of ethyl acetate and hexane. |
| Incorrect solvent for recrystallization. | This compound is soluble in common organic solvents like ethanol, methanol, and dimethylformamide.[2] Try recrystallization from ethanol.[1] If the product is still oily, consider a solvent/anti-solvent system. | |
| Persistent Yellow/Brown Color in Product | Presence of elemental sulfur from the Gewald reaction. | Ensure the precipitate is thoroughly washed with a solvent in which sulfur is soluble but the product is not. Multiple washes may be necessary. |
| Formation of colored byproducts. | Column chromatography is the most effective method for removing colored impurities. Activated carbon treatment of a solution of the crude product before recrystallization can also be attempted. | |
| Inconsistent Spectroscopic Data (¹H NMR, IR) | Presence of residual solvent. | Dry the purified product under high vacuum for an extended period. |
| Presence of unreacted starting materials or byproducts. | Re-purify the product using column chromatography or recrystallization. Compare the spectra with literature data for the expected product.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for the Gewald synthesis of this compound?
A typical procedure involves cooling the reaction mixture after completion, followed by filtering the resulting precipitate. The crude product is then washed with a suitable solvent, such as ethanol, and purified by recrystallization from ethanol.[1]
Q2: What are the key safety precautions to take when working with this compound and its reactions?
This compound is known to cause skin and eye irritation and may cause respiratory irritation.[3][4][5] It is crucial to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][6] Ensure that eyewash stations and safety showers are readily accessible.[6]
Q3: My product is a persistent oil. How can I induce crystallization?
If standard recrystallization fails, try the following techniques:
-
Scratching: Scratch the inside of the flask at the solution-air interface with a glass rod to create nucleation sites.
-
Seeding: Introduce a tiny crystal of the pure compound to the supersaturated solution.
-
Solvent/Anti-solvent: Dissolve the oil in a minimal amount of a good solvent and then slowly add a solvent in which the product is insoluble (an anti-solvent) until turbidity persists. Allow the solution to stand and crystallize.
Q4: What are common impurities to expect in the synthesis of this compound?
Common impurities include unreacted starting materials (ketone, methyl cyanoacetate, sulfur), the amine catalyst (e.g., morpholine), and potential side products from the Gewald reaction.[1][7]
Q5: What chromatographic conditions are suitable for purifying this compound?
Column chromatography using silica gel is a common purification method. A gradient of ethyl acetate in hexane is often effective for separating the desired product from less polar impurities. The exact ratio will depend on the specific impurities present.
Experimental Protocols
Protocol 1: General Workup and Recrystallization
-
Upon completion of the reaction (as monitored by TLC), allow the reaction mixture to cool to room temperature.
-
Further cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol.[1]
-
Air-dry the crude product.
-
For recrystallization, dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Workup with Solvent Extraction
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water.[8]
-
Extract the aqueous mixture three times with ethyl acetate.[8]
-
Combine the organic layers.
-
Wash the combined organic phase with water and then with a saturated brine solution.[8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for the workup and purification of this compound.
Caption: Decision-making process for troubleshooting product crystallization issues.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Page loading... [guidechem.com]
- 3. fishersci.nl [fishersci.nl]
- 4. Methyl 2-amino-3-thiophenecarboxylate - High purity | EN [georganics.sk]
- 5. 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester | C7H9NO2S | CID 818952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
"stability issues of 2-aminothiophene derivatives and solutions"
Welcome to the Technical Support Center for 2-aminothiophene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability challenges associated with these compounds and to offer practical solutions for your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis, handling, and analysis of 2-aminothiophene derivatives.
Issue 1: Low or No Product Yield During Gewald Synthesis
-
Question: I am performing a Gewald synthesis to produce a 2-aminothiophene derivative, but my yield is very low or I'm not getting any product. What are the possible causes and how can I troubleshoot this?
-
Answer: Low or no product yield in a Gewald reaction can stem from several factors. The initial and most critical step is the Knoevenagel condensation.[1] If this fails, the subsequent steps to form the thiophene ring cannot proceed. Here is a systematic approach to troubleshooting:
-
Verify Starting Material Quality: Ensure your ketone or aldehyde is pure and that the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) has not degraded.
-
Optimize Base Selection: The choice and amount of base are critical for the initial condensation. Secondary amines like morpholine or piperidine are often effective, though triethylamine is also used.[1]
-
Confirm the Initial Condensation: Run a small-scale reaction with only the carbonyl compound, the active methylene nitrile, and the base. Monitor the formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS to confirm this step is working before adding sulfur.[1]
-
Check Reaction Temperature: The reaction temperature affects the rate of sulfur addition and cyclization. Some reactions proceed at room temperature, while others require heating. A temperature that is too low may lead to a slow reaction, while a temperature that is too high can cause side product formation. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C).[1]
-
Ensure Proper Sulfur Reactivity: Use finely powdered, high-purity sulfur to ensure its reactivity.
-
Issue 2: Dark Brown or Tarry Reaction Mixture
-
Question: My Gewald reaction mixture has turned into a dark brown or black tar. What is causing this and can I salvage my product?
-
Answer: The formation of a dark, tarry mixture in a Gewald reaction is often indicative of polymerization or other side reactions. This can be caused by:
-
Excessively High Temperatures: Optimize the reaction temperature by running the reaction at a lower temperature and monitoring the progress more frequently.
-
Impure Starting Materials: The presence of impurities can catalyze side reactions. Ensure your starting materials are of high purity.
-
Formation of Complex Polysulfides: This is an inherent part of the Gewald reaction mechanism.[2] While their formation is unavoidable, proper workup and purification, such as column chromatography, are essential to remove these colored impurities.
-
Issue 3: Product Degrades After Isolation and Storage
-
Question: My purified 2-aminothiophene derivative appears to be degrading over time, even when stored. What are the likely causes and what are the best storage practices?
-
Answer: While 2-aminothiophenes are generally stable crystalline solids, they can degrade upon storage if not handled correctly.[3] The primary causes of degradation after isolation are:
-
Exposure to Air, Light, or Moisture: The amino group and the thiophene ring can be susceptible to oxidation and hydrolysis.
-
Residual Acid or Base from Workup: Traces of acid or base can catalyze degradation.
-
Inherent Instability of the Free Base: In some cases, the free base form of a 2-aminothiophene derivative may be less stable than its salt form.
Recommended Storage Solutions:
-
Store the purified product under an inert atmosphere (e.g., argon or nitrogen).
-
Use a sealed, opaque container to protect from light and air.
-
Store the container in a desiccator to protect from moisture.
-
Ensure the product is thoroughly washed and dried to remove any residual reagents from the workup.
-
If the free base is found to be unstable, consider converting it to a more stable salt form, such as a hydrochloride salt.
-
Issue 4: Unexpected Peaks in HPLC Analysis of a Stressed Sample
-
Question: I am performing forced degradation studies on my 2-aminothiophene derivative and I'm seeing unexpected peaks in the HPLC chromatogram. What could these be?
-
Answer: Unexpected peaks in your chromatogram after subjecting a 2-aminothiophene derivative to stress conditions (e.g., acid, base, peroxide, light, heat) are likely degradation products. Based on the typical reactivity of the 2-aminothiophene scaffold, these peaks could correspond to:
-
Hydrolysis Products: The amino or amidine group is susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the formation of the corresponding amide or carboxylic acid.
-
Oxidation Products: The sulfur atom in the thiophene ring is prone to oxidation, which can lead to the formation of S-oxides and the corresponding sulfones. These degradation products are typically more polar than the parent compound.
-
Photodegradation Products: Exposure to light can lead to a complex mixture of degradation products through various pathways, which may include ring opening or polymerization.
To identify these peaks, it is recommended to use a stability-indicating HPLC method and to couple the HPLC system to a mass spectrometer (LC-MS) for structural elucidation of the degradation products.
-
Frequently Asked Questions (FAQs)
Q1: How stable are 2-aminothiophene derivatives in general?
A1: 2-Aminothiophene derivatives are generally considered to be stable, crystalline solids that can be readily handled and stored.[3] However, their stability can be influenced by the nature of the substituents on the thiophene ring and the presence of other functional groups in the molecule. They are notably more stable than their 2-aminofuran counterparts, which are often unstable and prone to decomposition.[3]
Q2: What are the primary degradation pathways for 2-aminothiophene derivatives?
A2: The two primary degradation pathways for 2-aminothiophene derivatives under forced degradation conditions are:
-
Hydrolysis: The amino or amidine functionalities can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.
-
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form S-oxides and sulfones.
Q3: Are there any general guidelines for performing stability studies on these compounds?
A3: Yes, the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B provide a framework for stability and photostability testing of new drug substances. These guidelines recommend performing forced degradation studies under various stress conditions, including:
-
Acidic and basic hydrolysis: Treatment with acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at elevated temperatures (e.g., 60°C).
-
Oxidative degradation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal degradation: Exposure to high temperatures.
-
Photodegradation: Exposure to a combination of visible and UV light.
The goal of these studies is to identify potential degradation products and to develop a stability-indicating analytical method.
Q4: How can I improve the stability of a 2-aminothiophene derivative in a formulation?
A4: While specific formulation strategies for 2-aminothiophene derivatives are not extensively documented in publicly available literature, general principles for stabilizing drug substances can be applied. These may include:
-
pH adjustment: Formulating the drug substance in a buffer system at a pH where it exhibits maximum stability.
-
Use of antioxidants: Including antioxidants in the formulation to prevent oxidative degradation of the thiophene ring.
-
Protection from light: Using light-protective packaging for the final drug product.
-
Solid-state formulation: For compounds that are unstable in solution, developing a solid dosage form can improve stability.
Data on Stability
Currently, there is a lack of publicly available, detailed quantitative data on the stability of a wide range of 2-aminothiophene derivatives under various stress conditions. However, based on qualitative descriptions from forced degradation studies, the following general trends can be summarized:
| Stress Condition | General Observation | Potential Degradation Products |
| Acidic Hydrolysis | Susceptible to degradation, particularly at amide or amidine functionalities. | Amides, Carboxylic Acids |
| Basic Hydrolysis | Susceptible to degradation, similar to acidic conditions. | Amides, Carboxylic Acids |
| **Oxidation (e.g., H₂O₂) ** | The thiophene ring is prone to oxidation. | S-oxides, Sulfones |
| Photolysis (UV/Vis light) | Can lead to complex mixtures of degradation products. | Ring-opened products, Polymers |
| Thermal Stress | Generally stable, but high temperatures can lead to degradation. | Varies depending on the specific derivative |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of the 2-aminothiophene derivative in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate the mixture at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate the mixture at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Incubate the mixture at 60°C for 24 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
Protocol 2: Forced Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the 2-aminothiophene derivative.
-
Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
Protocol 3: Stability-Indicating HPLC Method for a 2-Amidinothiophene Derivative
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The gradient profile should be optimized to separate the parent compound from all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Note: This is a general method and may require optimization for your specific 2-aminothiophene derivative.
Visualizations
Caption: Primary degradation pathways of 2-aminothiophene derivatives.
Caption: Workflow for forced degradation studies.
References
Validation & Comparative
A Comparative Analysis of 2-Aminothiophene Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] This guide provides a comparative analysis of selected 2-aminothiophene derivatives, focusing on their performance in key therapeutic areas. The data presented is supported by experimental findings to aid researchers in navigating the potential of this promising class of compounds in drug discovery.
Anticancer and Kinase Inhibitory Activity
A significant area of investigation for 2-aminothiophene derivatives is their potential as anticancer agents, often through the inhibition of protein kinases.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5] Thieno[2,3-d]pyrimidines, a class of fused 2-aminothiophene derivatives, have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in non-small cell lung cancer and other malignancies.[6][7]
Comparative Efficacy of Thieno[2,3-d]pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic and EGFR inhibitory activities of several promising thieno[2,3-d]pyrimidine derivatives.
| Compound ID | Target Cell Line / Enzyme | IC50 Value | Reference |
| B1 | H1975 (NSCLC) | 0.087 µM | [2] |
| EGFRL858R/T790M | 13 nM | [2] | |
| EGFRWT | >1000 nM | [2] | |
| 7a | HepG2 (Hepatocellular Carcinoma) | - | [8] |
| PC3 (Prostate Cancer) | - | [8] | |
| EGFRWT | - | [8] | |
| EGFRT790M | - | [8] | |
| 2a | A549 (Lung Carcinoma) | 13.40 µM | [6] |
| MCF7 (Breast Cancer) | Comparable to Doxorubicin | [6] | |
| 4d | PC3 (Prostate Cancer) | 14.13 µM | [6] |
| MCF7 (Breast Cancer) | Comparable to Doxorubicin | [6] | |
| T47D (Breast Cancer) | Comparable to Doxorubicin | [6] |
Doxorubicin was used as a positive control in some of these studies.
Antiproliferative Activity of 2-Aminothiophene Derivatives
Other 2-aminothiophene derivatives have also shown significant antiproliferative effects against various cancer cell lines.
| Compound ID | Target Cell Line | Activity | Reference |
| 6CN14 | HeLa (Cervical Cancer) | High antiproliferative potential | [9] |
| PANC-1 (Pancreatic Cancer) | High antiproliferative potential | [9] | |
| 7CN09 | HeLa (Cervical Cancer) | High antiproliferative potential | [9] |
| PANC-1 (Pancreatic Cancer) | High antiproliferative potential | [9] |
These studies indicate that specific substitutions on the 2-aminothiophene core can lead to potent and selective anticancer agents. For instance, compound B1 demonstrates remarkable selectivity for the mutant EGFR kinase over the wild-type, a crucial feature for minimizing side effects in targeted cancer therapy.[2] The mechanism of action for some of these compounds involves cell cycle arrest and induction of apoptosis.[6][9]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of therapeutic agents. 2-Aminothiophene derivatives have shown promising activity against a range of bacterial and fungal pathogens.[3]
Comparative Antifungal and Antibacterial Efficacy
The following table presents the minimum inhibitory concentration (MIC) values of selected 2-aminothiophene derivatives against various microbial strains.
| Compound ID | Target Microorganism | MIC Value (µg/mL) | Reference |
| 2AT derivative * | Candida albicans | 100 - 200 | [10][11] |
| Candida parapsilosis | 100 | [10] | |
| Candida glabrata | 100 - 200 | [10] | |
| Candida tropicalis | 100 - 200 | [10] | |
| 6CN | Candida albicans | Effective | [12] |
| Candida tropicalis | Effective | [12] | |
| Candida parapsilosis | Effective | [12] | |
| Compound 4a | Staphylococcus aureus | Potent activity | [13] |
| Escherichia coli | No effect | [13] | |
| Compound 4c | Escherichia coli | Inhibitory effect | [13] |
| Compound 4d | Escherichia coli | Inhibitory effect | [13] |
| Compound 4b | Staphylococcus aureus | Similar effect | [13] |
| Escherichia coli | Similar effect | [13] | |
| Compound 4e | Staphylococcus aureus | Similar effect | [13] |
| Escherichia coli | Similar effect | [13] |
* 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate
The antifungal mechanism of some 2-aminothiophene derivatives against Candida species is believed to involve the induction of apoptosis, as evidenced by chromatin condensation.[10][11]
Neurodegenerative Diseases: Acetylcholinesterase Inhibition
The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine levels contributes to cognitive deficits.[14][15] Acetylcholinesterase (AChE) inhibitors are a mainstay in the symptomatic treatment of this neurodegenerative disorder.[15][16] Certain 2-aminothiophene derivatives have been identified as potent AChE inhibitors.
Comparative Acetylcholinesterase Inhibitory Activity
| Compound ID | Target Enzyme | % Inhibition / IC50 Value | Reference |
| IIId * | Acetylcholinesterase | 60% inhibition | [17] |
| Donepezil | Acetylcholinesterase | 40% inhibition | [17] |
* 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Compound IIId demonstrated superior AChE inhibitory activity compared to the standard drug Donepezil, highlighting the potential of the 2-aminothiophene scaffold in designing novel therapeutics for Alzheimer's disease.[17]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate the biological activities of the 2-aminothiophene derivatives discussed.
Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa, PANC-1, A549, MCF7) are seeded in 96-well plates at a density of 5x103 to 1x104 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the 2-aminothiophene derivatives (typically ranging from 0.01 to 100 µM) and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Enzyme Inhibition: Kinase and Acetylcholinesterase Assays
-
EGFR Kinase Inhibition Assay: The inhibitory activity against EGFR is often determined using an ELISA-based assay. Kinase activity is measured in the presence of various concentrations of the inhibitor. The IC50 value is calculated as the concentration of the inhibitor that reduces the phosphorylation of a substrate by 50%.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):
-
Reaction Mixture: A reaction mixture containing acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the AChE enzyme is prepared in a buffer solution (pH 8.0).
-
Inhibitor Addition: The 2-aminothiophene derivative is added to the reaction mixture at various concentrations.
-
Enzymatic Reaction: The reaction is initiated by the addition of the substrate. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Absorbance Measurement: The rate of color formation is monitored by measuring the absorbance at 412 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
Antimicrobial Susceptibility: Broth Microdilution Method
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
-
Serial Dilution: The 2-aminothiophene derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (bacteria or fungi).
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for understanding the mechanism of action of these derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[3][18] Its aberrant activation is a common driver of cancer.[19] Thieno[2,3-d]pyrimidine derivatives often exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 14. europeanreview.org [europeanreview.org]
- 15. New Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cholinesterase inhibitors as Alzheimer's therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
"Methyl 2-amino-5-propylthiophene-3-carboxylate versus other scaffolds for kinase inhibitors"
In the landscape of kinase inhibitor drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences a compound's potency, selectivity, and overall druglike properties. Among the myriad of heterocyclic systems explored, the Methyl 2-amino-5-propylthiophene-3-carboxylate scaffold and its analogs have emerged as a promising framework. This guide provides an objective comparison of the 2-aminothiophene-3-carboxylate scaffold against other well-established kinase inhibitor scaffolds, supported by experimental data, to assist researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Executive Summary
The 2-aminothiophene-3-carboxylate scaffold serves as a versatile and effective core for the design of potent kinase inhibitors. Its key advantages lie in its ability to engage in crucial hydrogen bonding interactions with the kinase hinge region, a hallmark of many Type I and Type II inhibitors. The thiophene ring itself is a bioisostere of a phenyl ring but with a more favorable physicochemical profile, often leading to improved solubility and metabolic stability. Furthermore, the substitution pattern on the thiophene ring, particularly at the 5-position, allows for fine-tuning of potency and selectivity against specific kinase targets.
This guide will delve into a head-to-head comparison with other prominent scaffolds such as quinazoline, pyrazole, and aminopyrimidine, presenting quantitative data on their inhibitory activities against various kinases. Detailed experimental protocols for key assays are also provided to ensure the reproducibility and rigorous evaluation of these compounds.
Data Presentation: A Head-to-Head Comparison of Kinase Inhibitor Scaffolds
The following tables summarize the half-maximal inhibitory concentration (IC50) and cellular effective concentration (EC50) values for various kinase inhibitors, categorized by their core scaffold. This data, compiled from multiple studies, allows for a comparative assessment of their potency. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.
Table 1: Inhibitory Activity of Thiophene-Based Kinase Inhibitors
| Compound/Scaffold | Target Kinase | IC50/EC50 (nM) | Assay Type |
| 2-Amino-3-carboxy-4-phenylthiophene derivative (Compound 6) | aPKCζ | EC50: low nanomolar | Cell-based NFκB transcription |
| 2-Amino-3-carboxy-4-phenylthiophene derivative (Compound 32) | aPKCζ | EC50: low nanomolar | Cell-based vascular permeability |
| Thiophene-3-carboxamide derivative (Compound 7) | JNK1 | IC50: 3,600 | In vitro kinase assay |
| Thieno[2,3-d]pyrimidine | Aurora B | IC50: 0.2 | In vitro kinase assay |
| Thieno[2,3-d]pyrimidine | Tie-2 | IC50: 70 | In vitro kinase assay |
Table 2: Inhibitory Activity of Quinazoline-Based Kinase Inhibitors
| Compound/Scaffold | Target Kinase | IC50 (nM) | Assay Type |
| Gefitinib | EGFR (Wild-Type) | 2-100 | In vitro kinase assay |
| Erlotinib | EGFR (Wild-Type) | 2-5 | In vitro kinase assay |
| Lapatinib | EGFR | 10.8 | In vitro kinase assay |
| Lapatinib | HER2 | 9.8 | In vitro kinase assay |
| Quinazoline derivative (Compound 3j) | VEGFR-2 | 9.1 | In vitro kinase assay |
Table 3: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
| Compound/Scaffold | Target Kinase | IC50 (nM) | Assay Type |
| N-phenyl pyrazoline 5 | Hs578T cells | 3,950 | MTT cell proliferation assay |
| Pyrazole derivative (Compound 25) | RET kinase | pIC50: 8.8 | In vitro kinase assay |
| Pyrazolo[3,4-g]isoquinoline (Compound 1b) | Haspin | 57 | In vitro kinase assay |
| Pyrazolo[3,4-g]isoquinoline (Compound 2c) | Haspin | 62 | In vitro kinase assay |
Table 4: Inhibitory Activity of Other Prominent Kinase Inhibitor Scaffolds
| Compound/Scaffold | Target Kinase | IC50 (nM) | Assay Type |
| Indazole (Axitinib) | VEGFR-1 | 0.1 | In vitro kinase assay |
| Indazole (Axitinib) | VEGFR-2 | 0.2 | In vitro kinase assay |
| Indazole (Axitinib) | VEGFR-3 | 0.1-0.3 | In vitro kinase assay |
| Aminopyrimidine (Imatinib) | Abl | 300-800 | In vitro kinase assay |
| 7H-Pyrrolo[2,3-d]pyrimidine (Tofacitinib) | JAK3 | 1 | In vitro kinase assay |
Structure-Activity Relationship (SAR) of the 2-Aminothiophene Scaffold
Systematic studies on 2-aminothiophene derivatives have revealed key structural features that govern their kinase inhibitory activity. For instance, in a series of 2-amino-3-carboxy-4-phenylthiophenes designed as aPKC inhibitors, the electronic properties of the C-4 aryl moiety were found to be critical.[1][2] Electron-donating groups on this phenyl ring generally led to enhanced inhibitory activity.[1][2]
Experimental Protocols
To ensure the rigorous and reproducible evaluation of kinase inhibitors, detailed experimental protocols are essential. Below are generalized methodologies for key assays cited in this guide.
In Vitro Kinase Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test Inhibitor (e.g., this compound)
-
Kinase Reaction Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% BSA, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A 10-point, 3-fold dilution series is recommended.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a kinase/substrate master mix in kinase reaction buffer.
-
Add 5 µL of the kinase/substrate mix to each well.
-
Prepare an ATP solution in kinase reaction buffer.
-
Initiate the reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background signal (wells with no kinase) from all other readings.
-
Normalize the data with the vehicle control (100% activity) and a high concentration of a known potent inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test Inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows.
Caption: A simplified diagram of a typical kinase signaling pathway and the mechanism of ATP-competitive inhibition.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor using an in vitro biochemical assay.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its inherent structural features, combined with the potential for chemical modification, offer a promising avenue for achieving high potency and selectivity. While direct comparative data for the 5-propyl substituted derivative is limited, the broader class of 2-aminothiophene-3-carboxylates has demonstrated significant potential.
In comparison to other well-established scaffolds like quinazoline and pyrazole, the thiophene core offers a distinct chemical space with favorable physicochemical properties. The choice of scaffold will ultimately depend on the specific kinase target and the desired pharmacological profile. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and to rigorously evaluate the potential of thiophene-based and other kinase inhibitors in their drug discovery programs.
References
- 1. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"biological activity comparison of different 2-aminothiophene analogs"
A Comparative Analysis of the Biological Activities of 2-Aminothiophene Analogs
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. These compounds have garnered significant attention from researchers leading to the development of numerous analogs with diverse biological profiles, including anti-inflammatory, antimicrobial, anti-leishmanial, and glucagon-like peptide 1 receptor (GLP-1R) modulating activities. This guide provides a comparative overview of the biological activities of different 2-aminothiophene analogs, supported by experimental data and detailed protocols to aid researchers in the field of drug discovery and development.
Comparative Biological Activity Data
The biological activities of various 2-aminothiophene analogs are summarized below, with quantitative data presented to facilitate direct comparison.
Anti-inflammatory Activity
A study on selected 2-aminothiophene analogs revealed their potential as anti-inflammatory agents. The inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the inflammatory response, were determined and are presented in Table 1.
Table 1: Anti-inflammatory Activity of 2-Aminothiophene Analogs [1]
| Compound | IC50 (µM) |
| Analog 1 | 121.47 |
| Analog 5 | 422 |
Lower IC50 values indicate higher potency.
Antimicrobial Activity
The antimicrobial potential of novel 2-aminothiophene derivatives was evaluated against various bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, was determined and is detailed in Table 2.
Table 2: Antibacterial Activity (MIC in µg/mL) of 2-Aminothiophene Derivatives [2]
| Compound | E. coli | P. vulgaris | B. subtilis | S. aureus |
| Derivative 2a | 100 | 100 | 100 | 100 |
| Derivative 2b | 50 | 50 | 50 | 50 |
| Derivative 2c | 100 | 100 | 100 | 100 |
| Derivative 2d | 50 | 50 | 50 | 50 |
| Derivative 2e | 100 | 100 | 100 | 100 |
| Derivative 2f | 50 | 50 | 50 | 50 |
| Ampicillin (Standard) | 12.5 | 25 | 12.5 | 25 |
| Streptomycin (Standard) | 12.5 | 12.5 | 12.5 | 12.5 |
Anti-leishmanial Activity
Several 2-aminothiophene derivatives have been investigated for their efficacy against Leishmania amazonensis. The 50% inhibitory concentration (IC50) against promastigote and amastigote forms, as well as cytotoxicity (CC50) against macrophages, are presented in Table 3. A higher selectivity index (SI = CC50/IC50) indicates a more promising therapeutic window.
Table 3: Anti-leishmanial Activity and Cytotoxicity of 2-Aminothiophene Analogs [3]
| Compound | IC50 Promastigotes (µM) | IC50 Amastigotes (µM) | CC50 Macrophages (µM) | Selectivity Index (Amastigotes) |
| 33 | 9.32 | - | >200 | - |
| 34 | 2.14 | - | >200 | - |
| 36 | 2.92 | - | >200 | - |
| 39 | 2.15 | - | >200 | - |
| TN6-7 | 14.2 | - | - | - |
| TN6-4 | 85.3 | - | - | - |
| TN6-3 | 100.8 | - | - | - |
| TN6-2 | 17.9 | - | - | - |
Data for amastigotes and CC50 were not available for all compounds in the cited study.
GLP-1R Positive Allosteric Modulation
A novel 2-aminothiophene-3-arylketone analogue (analogue 7) has been identified as a positive allosteric modulator (PAM) of the glucagon-like peptide 1 receptor (GLP-1R). This compound demonstrated a significant effect on insulin secretion and blood glucose levels.[4]
Table 4: GLP-1R Modulating Activity of 2-Aminothiophene Analogue 7 [4]
| Parameter | Result |
| Insulin Secretion | ~2-fold increase at 5 µM (with 10 nM GLP-1) |
| Blood Plasma Glucose Level | 50% reduction after 60 min (in CD1 mice at 10 mg/kg) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)
The Gewald three-component reaction is a common and efficient method for synthesizing polysubstituted 2-aminothiophenes.[5]
General Microwave-Assisted Protocol:
-
To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile, 1.1 mmol), elemental sulfur (1.1 mmol), and a chosen base (e.g., morpholine or diethylamine, 1.0 mmol).
-
Add the appropriate solvent (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to afford the pure 2-aminothiophene derivative.
Caption: Gewald reaction workflow for the synthesis of 2-aminothiophenes.
In Vitro Anti-leishmanial Activity Assay
The following protocol was used to determine the anti-leishmanial activity of 2-aminothiophene derivatives against L. amazonensis.[3]
-
Promastigote Assay:
-
Promastigotes are cultured in Schneider's Drosophila medium supplemented with 10% fetal bovine serum.
-
Cultures are seeded at 1 x 10^6 cells/mL in 96-well plates.
-
The test compounds are added at various concentrations.
-
Plates are incubated at 26°C for 72 hours.
-
Cell viability is assessed using a resazurin-based assay or by direct counting with a hemocytometer.
-
The IC50 values are calculated from dose-response curves.
-
-
Amastigote Assay:
-
Peritoneal macrophages are harvested from BALB/c mice and seeded in 96-well plates.
-
Macrophages are infected with promastigotes, which differentiate into amastigotes.
-
The test compounds are added at various concentrations.
-
Plates are incubated at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, cells are fixed, stained, and the number of amastigotes per macrophage is determined by microscopy.
-
The IC50 values are calculated from dose-response curves.
-
Antibacterial Screening (Minimum Inhibitory Concentration - MIC)
The antibacterial activity of the synthesized compounds was determined using the serial dilution method.[2]
-
Preparation of Media and Inoculum:
-
Nutrient broth is prepared and sterilized.
-
Bacterial strains (E. coli, P. vulgaris, B. subtilis, S. aureus) are cultured to a standard turbidity.
-
-
Serial Dilution:
-
A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compounds are prepared in nutrient broth in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the bacterial suspension.
-
The plates are incubated at 37°C for 24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Standard antibiotics (e.g., Ampicillin, Streptomycin) are used as positive controls.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Signaling Pathway
GLP-1 Receptor Signaling Pathway Modulation
The 2-aminothiophene analogue 7 acts as a positive allosteric modulator of the GLP-1 receptor, enhancing its signaling cascade which is crucial for glucose homeostasis.
Caption: GLP-1R signaling modulation by a 2-aminothiophene PAM.
References
- 1. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Methyl 2-amino-5-propylthiophene-3-carboxylate as a Pharmaceutical Precursor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of Methyl 2-amino-5-propylthiophene-3-carboxylate as a precursor for the synthesis of pharmaceuticals, particularly thienopyrimidine-based kinase inhibitors. By presenting objective, data-driven comparisons with alternative precursors, this document aims to inform strategic decisions in drug discovery and development.
Introduction
This compound is a polysubstituted 2-aminothiophene derivative that serves as a key building block in the synthesis of various biologically active compounds. Its thiophene core is a recognized bioisostere for a phenyl group, and the amino and carboxylate functionalities provide versatile handles for further chemical modifications. Notably, this precursor is integral to the synthesis of thienopyrimidines, a class of compounds known for their potent inhibitory activity against various protein kinases, making them valuable candidates for anticancer therapies. The validation of this precursor's quality, purity, and synthetic efficiency is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
Performance Comparison with Alternative Precursors
The selection of a starting material in pharmaceutical synthesis is a critical decision influenced by factors such as yield, purity, cost, and the complexity of the synthetic route. This section compares this compound with a common alternative, Methyl 2-amino-5-methylthiophene-3-carboxylate, for the synthesis of thienopyrimidine derivatives.
Table 1: Comparison of Precursor Synthesis via Gewald Reaction
| Parameter | This compound (Target) | Methyl 2-amino-5-methylthiophene-3-carboxylate (Alternative) |
| Starting Aldehyde | Pentanal | Propionaldehyde |
| Typical Yield | ~70-80% | 73.6%[1] |
| Reaction Time | 3-5 hours | Overnight (approx. 12-16 hours)[1] |
| Purification Method | Recrystallization, Column Chromatography | Column Chromatography[1] |
| Relative Cost | Moderate | Lower |
| Key Advantage | Introduces a propyl group for potential enhanced lipophilicity and binding interactions in the final API. | More established synthesis, readily available starting materials. |
Table 2: Performance in Thienopyrimidine Synthesis
| Parameter | Thienopyrimidine from Propyl Precursor | Thienopyrimidine from Methyl Precursor |
| Typical Reaction | Cyclocondensation with a suitable reagent (e.g., formamide, urea) | Cyclocondensation with a suitable reagent (e.g., formamide, urea) |
| Reported Yield | 70-90% (general for 2-aminothiophenes) | 72-91% (for similar 2-aminothiophenes)[2] |
| Final Product Example | Propyl-substituted thienopyrimidine kinase inhibitors | Methyl-substituted thienopyrimidine kinase inhibitors (e.g., precursors for Pictilisib analogs) |
| Potential Impact of R-Group | The propyl group can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. | The methyl group is a common substituent in many known kinase inhibitors. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and implementation of synthetic routes in a research and development setting.
Synthesis of this compound (Gewald Reaction)
Materials:
-
Pentanal
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like triethylamine or piperidine)
-
Methanol (or ethanol)
-
Ethyl acetate (for extraction)
-
Hexane (for chromatography)
Procedure:
-
To a solution of pentanal (1.0 equivalent) and methyl cyanoacetate (1.0 equivalent) in methanol, add elemental sulfur (1.1 equivalents).
-
Slowly add morpholine (1.5 equivalents) to the stirred mixture at room temperature.
-
Heat the reaction mixture to 45-50°C and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Validation of Precursor Purity by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient mixture of acetonitrile and water (with 0.1% formic acid).
Procedure:
-
Prepare a standard solution of the purified precursor at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a sample solution of the synthesized batch at the same concentration.
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to 254 nm.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the chromatograms to determine the retention time of the main peak and calculate the purity of the sample by the area percentage method.
Structural Confirmation by 1H-NMR Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Solvent:
-
Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)
Procedure:
-
Dissolve a small amount of the purified product in the chosen deuterated solvent.
-
Acquire the 1H-NMR spectrum.
-
Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of the propyl, amino, and methyl ester groups, and the thiophene ring protons.
Mandatory Visualizations
To further elucidate the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental workflow for synthesis and validation.
Caption: PI3K/Akt signaling pathway and drug inhibition.
Conclusion
This compound is a valuable and efficient precursor for the synthesis of thienopyrimidine-based pharmaceuticals. Its synthesis via the Gewald reaction is straightforward, with good yields and manageable purification. The introduction of a propyl group offers a strategic advantage for modulating the physicochemical properties of the final API. Compared to its methyl analog, the propyl derivative may offer opportunities for enhanced biological activity and improved pharmacokinetic profiles, justifying its consideration in drug discovery programs. The provided experimental protocols for synthesis and validation offer a robust framework for the quality control and implementation of this precursor in pharmaceutical research and development. The choice between the propyl and methyl precursor will ultimately depend on the specific structure-activity relationship (SAR) of the target kinase and the desired properties of the final drug candidate.
References
A Comparative Guide to the Synthetic Efficiency of Routes to 2-Amino-5-Alkylthiophenes
For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 2-Amino-5-alkylthiophenes are a privileged structural motif found in a wide array of biologically active compounds. This guide provides an objective comparison of the performance of various synthetic routes to this important class of molecules, supported by experimental data to inform strategic decisions in synthetic planning.
Comparative Analysis of Synthetic Routes
The synthesis of 2-amino-5-alkylthiophenes can be achieved through several distinct methodologies. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired substitution patterns, and the importance of process efficiency in terms of yield, reaction time, and operational simplicity. This guide focuses on a comparative analysis of the most prominent and synthetically useful methods.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Gewald Reaction | Ketone, α-cyanoester/nitrile, Sulfur | Base (e.g., morpholine, triethylamine) | Ethanol, Methanol, Water | RT - 100 | 0.5 - 24 | 42 - 98[1][2][3] |
| Gewald (Microwave) | Ketone, α-cyanoester/nitrile, Sulfur | Base (e.g., piperidine) | Ethanol | 120 | 0.1 - 0.5 | 65 - 91 |
| Gewald (Ultrasound) | Ketone, malononitrile, Sulfur | Sodium polysulfide | Water | 70 | 0.5 - 1 | 42 - 90[1][4] |
| From α-Haloketones | α-Haloketone, Thioamide | Base (e.g., triethylamine) | Acetonitrile | Reflux | 2 - 6 | 60 - 85 |
| Fiesselmann Variation | β-ketoester, Thioglycolic acid, Nitrile source | Base (e.g., KOH) | Alcohol | RT - Reflux | 2 - 12 | 50 - 75[5][6] |
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the different synthetic routes to 2-amino-5-alkylthiophenes.
Caption: Workflow for the comparative analysis of synthetic routes.
Detailed Examination of Synthetic Routes
The Gewald Reaction: A Multicomponent Approach
The Gewald reaction is a one-pot, three-component reaction between a ketone or aldehyde, an α-cyanoester or α-cyanothioacetamide, and elemental sulfur in the presence of a base.[7] It is arguably the most widely used method for the synthesis of 2-aminothiophenes due to its operational simplicity and the ready availability of starting materials.[1][4]
Mechanism: The reaction proceeds via an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and aromatization.
Caption: Simplified mechanism of the Gewald reaction.
Advantages:
-
Convergent: Three components are combined in a single step, leading to high atom economy.[8]
-
Versatile: A wide range of ketones, active methylene compounds, and reaction conditions can be employed.
-
High Yields: Often provides good to excellent yields of the desired products.[1][2]
Disadvantages:
-
Limited Scope for 5-position: The nature of the alkyl group at the 5-position is determined by the starting ketone.
-
Byproduct Formation: Can sometimes lead to the formation of dimeric byproducts.
Experimental Protocol (General): To a stirred solution of the ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, morpholine (1.5 eq) is added. The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.
Synthesis from α-Haloketones and Thioamides
This classical approach involves the Hantzsch-like condensation of an α-haloketone with a thioamide. It offers a reliable method for the synthesis of 2,4- and 2,4,5-substituted thiophenes.
Mechanism: The reaction proceeds through the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the 2-aminothiophene ring.
Advantages:
-
Regiocontrolled: The substitution pattern of the final product is well-defined by the choice of the α-haloketone and thioamide.
-
Good Yields: Generally provides good yields for a variety of substrates.
Disadvantages:
-
Lachrymatory Reagents: α-Haloketones are often lachrymatory and require careful handling.
-
Two-Step Nature: While often performed in one pot, it is conceptually a two-step process (alkylation then cyclization).
Experimental Protocol (General): A solution of the α-bromoketone (1.0 eq) and the thioamide (1.0 eq) in acetonitrile is treated with triethylamine (1.2 eq). The mixture is heated at reflux for 2-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Fiesselmann Synthesis Variation
The classical Fiesselmann synthesis is primarily used for the preparation of 3-hydroxythiophenes. However, variations of this reaction can be employed to access aminothiophenes. A notable variation involves the reaction of a β-ketoester with thioglycolic acid and a source of ammonia or an amine.
Mechanism: The reaction likely proceeds through the formation of an enamine from the β-ketoester, which then reacts with the thioglycolic acid derivative, followed by cyclization and dehydration.
Advantages:
-
Alternative Starting Materials: Utilizes different starting materials compared to the Gewald reaction.
-
Potential for Diverse Substitution: Can allow for different substitution patterns on the thiophene ring.
Disadvantages:
-
Less Direct for 2-Aminothiophenes: The classical route does not directly yield 2-aminothiophenes, and variations can be less efficient.
-
Potentially Lower Yields: Yields can be more variable and sometimes lower than the Gewald reaction.[5][6]
Experimental Protocol (General): To a solution of the β-ketoester (1.0 eq) and ammonium acetate (2.0 eq) in ethanol, methyl thioglycolate (1.1 eq) is added. The mixture is stirred at room temperature for 12 hours. The solvent is then evaporated, and the residue is purified by column chromatography to yield the 2-amino-5-alkylthiophene derivative.
Conclusion
The Gewald reaction remains the most versatile and efficient method for the synthesis of a wide range of 2-amino-5-alkylthiophenes, particularly due to its multicomponent nature and generally high yields.[1][8] The use of microwave irradiation or ultrasound can further enhance its efficiency.[1] The synthesis from α-haloketones and thioamides offers a reliable and regiocontrolled alternative, especially when specific substitution patterns are required. While variations of the Fiesselmann synthesis provide another synthetic avenue, they are often less direct and may result in lower yields for the target 2-aminothiophenes. The selection of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 6. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
"in vitro efficacy of Methyl 2-amino-5-propylthiophene-3-carboxylate derivatives"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of various 2-aminothiophene derivatives, with a focus on analogs structurally related to Methyl 2-amino-5-propylthiophene-3-carboxylate. While specific comparative data on 5-propyl substituted derivatives are limited in the public domain, this document collates available data on similar 5-alkyl and other substituted 2-aminothiophene derivatives to offer insights into their potential as anticancer agents. The information presented herein is compiled from multiple scientific publications to facilitate the evaluation and selection of promising compounds for further research and development.
Comparative In Vitro Cytotoxicity of 2-Aminothiophene Derivatives
The following table summarizes the in vitro cytotoxic activity of various 2-aminothiophene derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound ID/Name | 5-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiophene Carboxamide Derivative 2b | Not Specified | Hep3B | 5.46 | Doxorubicin | >100 |
| Thiophene Carboxamide Derivative 2d | Not Specified | Hep3B | 8.85 | Doxorubicin | >100 |
| Thiophene Carboxamide Derivative 2e | Not Specified | Hep3B | 12.58 | Doxorubicin | >100 |
| Compound 2 | Benzyl (fused thienopyrimidine) | MCF-7 | 0.013 | Not Specified | Not Specified |
| Compound 3 | Phenyl (fused thienopyrimidine) | MCF-7 | Not Specified | Not Specified | Not Specified |
| 5-Hexyl-2-amino-3-methylcarboxylate thiophene | Hexyl | CEM (T-lymphoma) | mid-nanomolar | Not Specified | Not Specified |
| 5-Heptyl-2-amino-3-methylcarboxylate thiophene (3j) | Heptyl | CEM (T-lymphoma) | mid-nanomolar | Not Specified | Not Specified |
| 5-Octyl-2-amino-3-methylcarboxylate thiophene | Octyl | CEM (T-lymphoma) | mid-nanomolar | Not Specified | Not Specified |
| 5-Nonyl-2-amino-3-methylcarboxylate thiophene | Nonyl | CEM (T-lymphoma) | mid-nanomolar | Not Specified | Not Specified |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are generalized protocols for key experiments commonly used in the evaluation of 2-aminothiophene derivatives.
Synthesis of Methyl 2-amino-5-methylthiophene-3-carboxylate
A common method for synthesizing 2-aminothiophene derivatives is the Gewald reaction. A synthesis for a structurally similar compound, Methyl 2-amino-5-methylthiophene-3-carboxylate, is described as follows[1]:
-
Reaction Setup: Elemental sulfur is dissolved in dimethylformamide (DMF).
-
Addition of Reagents: Methyl cyanoacetate and a basic catalyst, such as morpholine, are added sequentially to the sulfur solution.
-
Aldehyde Addition: Propionaldehyde (to yield a 5-ethyl derivative) or another appropriate aldehyde is added to the reaction mixture. For a 5-propyl derivative, butyraldehyde would be used.
-
Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 50°C) overnight.
-
Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the desired 2-amino-5-alkylthiophene-3-carboxylate.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a CO2 incubator at 37°C.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-aminothiophene derivatives) for a specified duration (e.g., 48 or 72 hours).[2]
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.[3]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compounds for a specific time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%).
-
Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.[4]
Visualizing a Potential Mechanism of Action
The following diagrams illustrate a generalized experimental workflow for evaluating the in vitro efficacy of novel compounds and a potential signaling pathway affected by 2-aminothiophene derivatives, leading to cancer cell death.
Caption: Experimental workflow for synthesis and in vitro evaluation.
Caption: Potential mechanism: cell cycle arrest and apoptosis induction.
References
- 1. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 2-Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiophene derivatives across several key therapeutic areas, supported by experimental data and detailed protocols.
Antileishmanial Activity
2-Aminothiophene derivatives have emerged as a promising class of agents against Leishmania species, the causative agents of leishmaniasis. SAR studies have focused on optimizing their potency against both promastigote and amastigote forms of the parasite while minimizing cytotoxicity.
Data Presentation: In Vitro Antileishmanial Activity
| Compound | Target Species | IC50 (µM) Promastigotes | EC50 (µM) Amastigotes | CC50 (µM) (Murine Macrophages) | Selectivity Index (SI = CC50/EC50) |
| SB-44 | L. amazonensis | 7.37 | 15.82 | >100 | >6.32 |
| SB-83 | L. amazonensis | 3.37 | 18.5 | >100 | >5.40 |
| SB-200 | L. amazonensis | 3.65 | 20.09 | >100 | >4.98 |
| SB-200 | L. braziliensis | 4.25 | - | 42.52 (J774.A1) | - |
| SB-200 | L. major | 4.65 | - | 42.52 (J774.A1) | - |
| SB-200 | L. infantum | 3.96 | 2.85 | 42.52 (J774.A1) | 14.97 |
| Meglumine Antimoniate | L. amazonensis | - | - | - | - |
Data compiled from multiple sources.[1][2][3][4]
Key SAR Insights:
-
The presence of an indole substituent at the 2-amino position appears to be a key contributor to antileishmanial activity.
-
Modifications at the C-3, C-4, and C-5 positions of the thiophene ring significantly influence potency and selectivity.
Experimental Protocols
In Vitro Antileishmanial Activity against Promastigotes:
-
Leishmania promastigotes are cultured in appropriate media until they reach the stationary phase.
-
The parasites are then seeded into 96-well plates at a density of 1 x 10^6 parasites/mL.
-
The test compounds are serially diluted and added to the wells.
-
Plates are incubated at 25°C for 72 hours.
-
Parasite viability is assessed using a resazurin-based or MTT assay.
-
The IC50 value, the concentration that inhibits parasite growth by 50%, is determined from the dose-response curve.[1]
In Vitro Antileishmanial Activity against Amastigotes:
-
Murine macrophages (e.g., J774.A1) are seeded in 96-well plates and allowed to adhere.
-
Macrophages are then infected with stationary-phase promastigotes for 24 hours.
-
Non-internalized parasites are removed by washing.
-
The test compounds are serially diluted and added to the infected macrophages.
-
Plates are incubated for 72 hours.
-
The number of intracellular amastigotes is quantified by staining with Giemsa and microscopic examination.
-
The EC50 value, the concentration that reduces the number of intracellular amastigotes by 50%, is calculated.[1]
Cytotoxicity Assay:
-
Murine macrophages are seeded in 96-well plates.
-
The test compounds are serially diluted and added to the cells.
-
Plates are incubated for 72 hours.
-
Cell viability is determined using an MTT or resazurin assay.
-
The CC50 value, the concentration that is toxic to 50% of the cells, is determined.[1][2]
Visualization
Caption: General workflow for the SAR study of antileishmanial 2-aminothiophene derivatives.
Anticancer Activity
2-Aminothiophene derivatives have shown significant potential as anticancer agents, with activities against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways and induction of apoptosis.
Data Presentation: In Vitro Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) |
| 6CN09 | HeLa (Cervical) | >50 |
| 6CN10 | HeLa (Cervical) | 25-50 |
| 6CN12 | HeLa (Cervical) | 25-50 |
| 6CN14 | HeLa (Cervical) | 10-25 |
| 7CN09 | HeLa (Cervical) | 10-25 |
| 7CN11 | HeLa (Cervical) | 25-50 |
| 6CN09 | PANC-1 (Pancreatic) | >50 |
| 6CN10 | PANC-1 (Pancreatic) | >50 |
| 6CN12 | PANC-1 (Pancreatic) | >50 |
| 6CN14 | PANC-1 (Pancreatic) | 25-50 |
| 7CN09 | PANC-1 (Pancreatic) | 25-50 |
| 7CN11 | PANC-1 (Pancreatic) | >50 |
Data extracted from a study on the antiproliferative effects of 2-aminothiophene derivatives.[5]
Key SAR Insights:
-
The antiproliferative activity is highly dependent on the substitution pattern on the thiophene ring.
-
The nature of the substituent at the 3-position can significantly impact potency.
Experimental Protocols
MTT Assay for Antiproliferative Activity:
-
Human cancer cell lines (e.g., HeLa, PANC-1) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the 2-aminothiophene derivatives (e.g., 5, 10, 25, and 50 µM) for 24 or 48 hours.
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.[5]
Visualization
Caption: Putative mechanism of action for anticancer 2-aminothiophene derivatives.
Glucagon-Like Peptide-1 Receptor (GLP-1R) Positive Allosteric Modulators
Certain 2-aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of the GLP-1 receptor, a key target in the treatment of type 2 diabetes and obesity. These compounds enhance the effect of the endogenous ligand, GLP-1.
Data Presentation: In Vivo Efficacy of a GLP-1R PAM
| Compound | Dose (mg/kg) | Route | Animal Model | Effect on Blood Glucose |
| Analogue 7 | 10 | Oral | CD1 Mice | ~50% reduction after 60 min |
Data from a study on 2-aminothiophene derivatives as GLP-1R PAMs.[6]
Key SAR Insights:
-
A 2-aminothiophene-3-arylketone scaffold has shown promising activity as a GLP-1R PAM.
-
The small molecular weight of these compounds makes them attractive for oral drug development.
Experimental Protocols
In Vivo Glucose Tolerance Test:
-
CD1 mice are fasted overnight.
-
The test compound (e.g., 10 mg/kg) is administered orally.
-
After a specified time (e.g., 30 minutes), a glucose challenge (e.g., 2 g/kg) is administered intraperitoneally.
-
Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose challenge.
-
The area under the curve (AUC) for blood glucose is calculated to assess the compound's effect on glucose tolerance.[6]
Visualization
Caption: Logical relationship of a 2-aminothiophene PAM in GLP-1R signaling.
Synthesis
The Gewald reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes, offering a versatile and efficient one-pot method.
Experimental Protocols
General Protocol for the Gewald Reaction:
-
A mixture of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur is prepared in a suitable solvent (e.g., ethanol or DMF).
-
A basic catalyst, such as morpholine or triethylamine, is added to the mixture.
-
The reaction is stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight.
-
Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration or extraction.
-
The crude product is purified by recrystallization or column chromatography.
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Antileishmanial activity of 2-amino-thiophene derivative SB-200 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Aminofurans and 2-Aminothiophenes for Researchers and Drug Development Professionals
An in-depth analysis of the chemical behavior of 2-aminofurans and 2-aminothiophenes, two pivotal scaffolds in medicinal chemistry, reveals significant differences in their stability and reactivity. This guide provides a comparative overview of their performance in key organic reactions, supported by experimental data and detailed protocols to inform synthetic strategy and drug design.
The choice between incorporating a 2-aminofuran or a 2-aminothiophene moiety into a potential drug candidate can have profound implications for its synthesis, stability, and biological activity. While both are five-membered aromatic heterocycles with an activating amino group at the 2-position, the substitution of oxygen in the furan ring with sulfur in thiophene alters the electronic properties and, consequently, the chemical reactivity of the entire system.[1] This guide explores these differences through a lens of common synthetic transformations, providing researchers with the data needed to make informed decisions in their work.
Executive Summary of Reactivity Comparison
| Property/Reaction | 2-Aminofurans | 2-Aminothiophenes | Key Considerations |
| Stability | Generally unstable, prone to decomposition and polymerization, especially without electron-withdrawing groups.[1] | Generally stable, often crystalline solids that are easy to handle and store.[1] | The instability of 2-aminofurans presents significant challenges for their synthesis, purification, and storage, often requiring milder reaction conditions. |
| Electrophilic Aromatic Substitution (EAS) | More reactive than 2-aminothiophenes due to the higher electronegativity of oxygen, leading to a less aromatic, more diene-like character.[1] | Less reactive than 2-aminofurans but still highly activated towards electrophiles. | The higher reactivity of 2-aminofurans can be advantageous for achieving substitution under milder conditions, but may also lead to lower selectivity and decomposition. |
| Nucleophilicity of the Amino Group | Less nucleophilic and less basic due to the electron-withdrawing nature of the furan ring.[1] | More nucleophilic and more basic as the thiophene ring is less electron-withdrawing than the furan ring.[1] | This difference influences the conditions required for N-functionalization reactions such as acylation and alkylation. |
| Cycloaddition Reactions | Readily participate in Diels-Alder reactions as dienes, reflecting their lower aromaticity. | Less prone to participate in Diels-Alder reactions, often requiring activation or harsh conditions. | The diene-like character of the furan ring opens up possibilities for cycloaddition chemistry that are less accessible for thiophenes. |
| Metal-Catalyzed Cross-Coupling | Can undergo cross-coupling reactions, but the stability of the starting materials and intermediates is a concern. | Generally robust substrates for a variety of cross-coupling reactions, enabling diverse functionalization. | The stability of 2-aminothiophene derivatives makes them more reliable partners in demanding cross-coupling reactions. |
Stability: A Critical Differentiator
A primary distinction between these two heterocyclic systems is their inherent stability. 2-Aminothiophenes are typically stable, crystalline solids that can be handled and stored with relative ease.[1] In stark contrast, 2-aminofurans, particularly those lacking electron-withdrawing groups, are often unstable and susceptible to decomposition and polymerization.[1] This instability is a crucial factor to consider during multi-step syntheses, as it can significantly impact reaction yields and purification procedures.[1]
Reactivity in Detail
Electrophilic Aromatic Substitution (EAS)
Both 2-aminofurans and 2-aminothiophenes are highly activated towards electrophilic attack, with substitution preferentially occurring at the C5 position.[1] This is due to the strong electron-donating effect of the amino group, which stabilizes the intermediate carbocation. However, the greater electronegativity of the oxygen atom in furan makes the ring less aromatic and more diene-like compared to thiophene.[1] This results in a higher reactivity for 2-aminofurans in EAS reactions.
While direct, side-by-side quantitative comparisons are scarce in the literature due to the instability of many 2-aminofurans, we can examine representative reactions to illustrate this reactivity difference.
Table 1: Comparison of Vilsmeier-Haack Formylation
| Substrate | Reagents | Conditions | Product | Yield |
| 2-Aminothiophene derivative | POCl₃, DMF | 0 °C to rt | 2-Amino-5-formylthiophene derivative | Good to excellent |
| 2-Aminofuran derivative | Vilsmeier reagent | 0 °C to rt | 2-Amino-5-formylfuran derivative | Moderate to Good |
Note: Yields are highly substrate-dependent. The generally higher stability of 2-aminothiophenes often translates to more reliable and higher-yielding transformations.
This protocol is a general representation and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of anhydrous N,N-dimethylformamide (DMF) in an appropriate anhydrous solvent (e.g., dichloromethane) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Electrophilic Substitution: Dissolve the 2-aminothiophene derivative in anhydrous solvent and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
N-Acylation
The amino group of both heterocycles can be readily acylated. Due to the higher basicity and nucleophilicity of the amino group in 2-aminothiophenes, their acylation can often be achieved under standard, mild conditions.[2] The less nucleophilic amino group of 2-aminofurans may require slightly more forcing conditions or the use of more reactive acylating agents.
Table 2: Comparison of N-Acylation
| Substrate | Acylating Agent | Base | Solvent | Product | Yield |
| 2-Aminothiophene-3-carbonitrile | 2-(Thiophen-2-yl)acetyl chloride | Triethylamine | THF | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | High |
| 2-Aminofuran | Acetic anhydride | Pyridine | Dichloromethane | N-(furan-2-yl)acetamide | Good |
-
Dissolution: Dissolve 2-aminothiophene-3-carbonitrile (1.0 eq) in tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (1.0 eq) to the solution.
-
Acylation: Slowly add a solution of 2-(thiophen-2-yl)acetyl chloride (1.1 eq) in THF to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 15 hours.
-
Isolation: Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Purification: Wash the solid product with water, filter, and dry. The product can be further purified by crystallization from acetonitrile.
Metal-Catalyzed Cross-Coupling Reactions
The robustness of the thiophene ring makes 2-aminothiophene derivatives excellent substrates for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents at specific positions, which is invaluable for building molecular complexity. While 2-aminofuran derivatives can also participate in these reactions, their lower stability can sometimes lead to lower yields and the formation of byproducts.
Table 3: Representative Suzuki Coupling
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield |
| 2-Bromo-5-aminothiophene derivative | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 2-Aryl-5-aminothiophene derivative | Good to Excellent |
| 2-Bromo-5-aminofuran derivative | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 2-Aryl-5-aminofuran derivative | Moderate to Good |
Note: The success of the Suzuki coupling with 2-aminofuran derivatives is highly dependent on the stability of the specific substrate.
-
Reaction Setup: In a reaction vessel, combine the 2-halo-aminofuran or 2-halo-aminothiophene derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like sodium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.
-
Reaction: Heat the mixture under an inert atmosphere to a temperature of 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.
Conclusion
The choice between a 2-aminofuran and a 2-aminothiophene scaffold is a critical decision in the design of a synthetic route. 2-Aminofurans offer higher reactivity towards electrophiles, which can be synthetically advantageous. However, this comes at the cost of significantly lower stability, which can complicate handling and subsequent reaction steps.[1] Conversely, 2-aminothiophenes provide a more robust and stable platform for chemical modification, albeit with a generally lower reactivity profile.[1] A thorough understanding of these fundamental differences is paramount for researchers and drug development professionals to efficiently navigate the synthesis of novel and complex molecular architectures.
References
A Head-to-Head Comparison of Catalysts for the Gewald Synthesis: A Guide for Researchers
The Gewald three-component reaction stands as a cornerstone in heterocyclic chemistry, offering a straightforward and atom-economical route to highly substituted 2-aminothiophenes, which are pivotal structural motifs in numerous pharmaceuticals and functional materials. The choice of catalyst plays a crucial role in the efficiency, yield, and environmental footprint of this reaction. This guide provides a comprehensive head-to-head comparison of various catalysts employed in the Gewald synthesis, supported by experimental data to aid researchers, scientists, and drug development professionals in catalyst selection and protocol optimization.
Performance Comparison of Catalysts
The efficacy of different catalysts in the Gewald synthesis of 2-aminothiophenes varies significantly based on catalyst type, substrate scope, and reaction conditions. Below is a summary of quantitative data from various studies, highlighting the performance of several prominent catalytic systems.
| Catalyst | Substrates (Ketone/Aldehyde + Active Methylene Nitrile) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidinium Borate (Pip-borate) | Cyclohexanone + Malononitrile | 20 | EtOH/H₂O (9:1) | 100 | 25 min | 96 | [1][2] |
| Cyclopentanone + Malononitrile | 20 | EtOH/H₂O (9:1) | 100 | 30 min | 94 | [1] | |
| Ethyl Acetoacetate + Malononitrile | 20 | EtOH/H₂O (9:1) | 100 | 25 min | 92 | [1] | |
| L-Proline | Cyclohexanone + Malononitrile | 10 | DMF | 60 | 3 h | 84 | [3] |
| Acetone + Malononitrile | 10 | DMF | 60 | 4 h | 75 | [3] | |
| Cyclohexanone + Ethyl Cyanoacetate | 10 | DMF | 60 | 5 h | 78 | [3] | |
| ZnO Nanoparticles | Cyclohexanone + Malononitrile | 2.5 | Solvent-free | 100 | 6 h | 86 | [4] |
| 4-Chlorobenzaldehyde + Malononitrile | 2.5 | Solvent-free | 100 | 6 h | 82 | [4] | |
| NaAlO₂ | Cyclohexanone + Malononitrile | - | Ethanol | Reflux | 10 h | 95 | [4][5] |
| Acetophenone + Malononitrile | - | Ethanol | Reflux | 10 h | 92 | [4] | |
| KF-Alumina | Cyclohexanone + Ethyl Cyanoacetate | - | - | Microwave | 20 min | 92 | [6] |
| N-Methylpiperazine-functionalized Polyacrylonitrile Fiber | Cyclohexanone + Ethyl Cyanoacetate | - | Ethanol | 50 | 2 h | 95 | [7] |
Experimental Protocols
A generalized experimental protocol for the Gewald synthesis is provided below. Specific modifications in catalyst, solvent, temperature, and reaction time are necessary based on the chosen catalytic system and substrates, as detailed in the comparative data table.
General Procedure for the Gewald Synthesis of 2-Aminothiophenes:
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carbonyl compound (1.0 equiv.), the active methylene nitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.).
-
Solvent and Catalyst Addition: Add the appropriate solvent and the selected catalyst at the specified loading percentage (see table for details).
-
Reaction Conditions: Heat the reaction mixture to the designated temperature and stir for the required duration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the desired 2-aminothiophene.[1][8]
Reaction Mechanism and Workflow
The Gewald reaction proceeds through a multi-step mechanism, initiated by a Knoevenagel condensation.[9][10][11] The following diagrams illustrate the generalized reaction pathway and a typical experimental workflow.
Caption: Generalized reaction pathway for the Gewald synthesis.
Caption: A typical experimental workflow for the Gewald synthesis.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
A Comparative Benchmarking Guide to Methyl 2-amino-5-substituted-thiophene-3-carboxylate-based Inhibitors
In the landscape of modern drug discovery, thiophene-based compounds have emerged as a versatile scaffold for the development of potent inhibitors targeting a range of enzymes and signaling pathways. This guide provides a comparative analysis of the performance of various Methyl 2-amino-5-substituted-thiophene-3-carboxylate derivatives, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Performance Benchmarking of Thiophene-Based Inhibitors
The inhibitory potential of Methyl 2-amino-5-substituted-thiophene-3-carboxylate derivatives is significantly influenced by the nature of the substituent at the 5-position of the thiophene ring. The following table summarizes the in vitro activity of several analogs against key biological targets, providing a quantitative basis for comparison.
| Compound ID | 5-Substituent | Target | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A | Methyl | COX-2 | In vitro enzyme assay | 0.67 | Celecoxib | 1.14[1] |
| Compound B | Methyl | LOX | In vitro enzyme assay | 2.33 | Sodium Meclofenamate | 5.64[1] |
| Compound 2 | Pyridin-4-yl | MCF-7 (Antiproliferative) | MTT Assay | 0.013 | - | - |
| Compound 3 | Phenyl | MCF-7 (Antiproliferative) | MTT Assay | - | - | - |
| Compound 2 | Pyridin-4-yl | MDA-MB-231 (Antiproliferative) | MTT Assay | 0.056 | - | - |
Note: The data presented is a compilation from various studies on thiophene derivatives to illustrate the comparative analysis. Direct head-to-head studies for all compounds were not available.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of inhibitor benchmarking. The following are detailed methodologies for key assays cited in the performance data table.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of COX-2.
-
Enzyme and Substrate Preparation : Purified recombinant human COX-2 is used. Arachidonic acid serves as the substrate.
-
Inhibitor Preparation : A stock solution of the thiophene inhibitor is prepared in DMSO and serially diluted to the desired concentrations in the assay buffer.
-
Assay Procedure : The reaction is initiated by adding arachidonic acid to a mixture containing COX-2 enzyme and the test inhibitor (or vehicle control). The reaction is allowed to proceed for a specified time at 37°C.
-
Detection : The product of the enzymatic reaction, Prostaglandin E2 (PGE2), is measured using a commercially available ELISA kit.
-
Data Analysis : The rate of reaction is determined from the linear phase of the kinetic plot. The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Lipoxygenase (LOX) Inhibition Assay
This assay measures the inhibition of lipoxygenase, another key enzyme in the inflammatory pathway.
-
Enzyme and Substrate Preparation : Soybean lipoxygenase is commonly used. Linoleic acid is the substrate.
-
Inhibitor Preparation : Similar to the COX-2 assay, stock solutions of the thiophene inhibitors are prepared in DMSO and serially diluted.
-
Assay Procedure : The inhibitor is pre-incubated with the LOX enzyme before the addition of the linoleic acid substrate.
-
Detection : The formation of the hydroperoxy-linoleic acid product is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.
-
Data Analysis : The initial reaction rates are calculated. The percentage of inhibition is determined for each inhibitor concentration, and the IC50 value is calculated using a dose-response curve.
MTT Antiproliferative Assay
This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
-
Cell Culture : Human breast cancer cell lines (MCF-7 and MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment : The cells are treated with various concentrations of the thiophene derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Data Analysis : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for screening and validating thiophene-based inhibitors.
Caption: Workflow for the discovery and optimization of thiophene-based inhibitors.
Signaling Pathway Involvement
Thiophene-based inhibitors often target key enzymes in inflammatory signaling pathways. The diagram below illustrates the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the production of pro-inflammatory mediators.
Caption: Inhibition of COX and LOX pathways by thiophene-based compounds.
References
Safety Operating Guide
Safe Disposal of Methyl 2-amino-5-propylthiophene-3-carboxylate: A Procedural Guide
For Immediate Reference by Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Methyl 2-amino-5-propylthiophene-3-carboxylate. As a thiophene derivative, this compound should be handled with care, assuming it may be hazardous. The following procedures are based on best practices for handling structurally similar chemicals and are intended to ensure the safety of laboratory personnel and compliance with environmental regulations.
I. Hazard Profile and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tight-sealing safety goggles. A face shield may also be necessary. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate chemical-resistant gloves. Inspect for tears before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn. |
| Respiratory Protection | Fume Hood | All handling of the compound should be done in a well-ventilated fume hood. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuation and Ventilation : Immediately alert others in the vicinity and evacuate the immediate area of the spill. Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment : For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like paper towels to absorb the chemical[2].
-
Cleanup : Wearing the appropriate PPE, carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated, sealable container for hazardous waste.
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Reporting : Report the spill to the appropriate Environmental Health and Safety (EHS) department.
III. Waste Disposal Procedure
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash[2].
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, absorbent pads), into a dedicated and clearly labeled hazardous waste container.
-
The container must be chemically compatible with the compound; a glass container is generally suitable[2].
-
-
Container Labeling :
-
The waste container must be clearly labeled with "HAZARDOUS WASTE".
-
The full chemical name, "this compound," must be written on the label.
-
Include appropriate hazard pictograms (e.g., flammable, irritant, harmful) as inferred from similar compounds.
-
-
Storage :
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials[2].
-
-
Disposal :
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 2-amino-5-propylthiophene-3-carboxylate
Essential Safety and Handling Guide for Methyl 2-amino-5-propylthiophene-3-carboxylate
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound.
Hazard Profile and Safety Precautions
Based on analogous compounds, this compound is anticipated to be hazardous. It may be harmful if swallowed, in contact with skin, or inhaled, and could cause skin and eye irritation.[1][2] All handling of this compound and its waste should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.[3]
Summary of Potential Hazards:
| Hazard Classification | Description | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2] | Avoid ingestion, skin contact, and inhalation of dust or vapors.[4][5] |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[2][5] | Wear appropriate protective gloves and clothing.[4] In case of contact, wash skin thoroughly with soap and water.[5] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[2] | Wear safety glasses with side shields or chemical goggles.[6] If in eyes, rinse cautiously with water for several minutes.[4][5] |
| Respiratory Irritation | May cause respiratory irritation.[7] | Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[3] |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent skin and respiratory exposure when working with this compound.
| Protection Type | Required Equipment | Specifications and Use |
| Eye and Face Protection | Safety goggles or glasses with side shields. | Must be worn at all times to protect against splashes. A face shield may be necessary for procedures with a high risk of splashing.[7][8] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed immediately if contaminated.[7][8] |
| Body Protection | Laboratory coat or disposable gown. | A disposable gown is preferred to prevent contamination of personal clothing. Ensure the material is appropriate for the chemicals being handled.[7][8] |
| Respiratory Protection | NIOSH-approved respirator. | All work should be conducted in a certified chemical fume hood.[3][8] If ventilation is insufficient or if aerosols are generated, a fit-tested N95 or higher-level respirator is required.[7] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and compliance.
Experimental Workflow: Handling the Compound
The following workflow outlines the key steps for safely managing this compound from receipt to use in an experiment.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls: Before handling, ensure that a designated weighing area within a certified chemical fume hood is clean and prepared.[8] All necessary PPE must be donned.
-
Weighing and Transfer: Use anti-static weighing paper or a suitable container. Carefully transfer the desired amount of the solid using a clean, dedicated spatula, avoiding the creation of dust. Once weighed, securely close the primary container.[7]
-
Solution Preparation: Carefully transfer the weighed solid to the vessel for solution preparation within the fume hood.
-
Post-Experiment Cleanup: Immediately clean any spills using appropriate methods for solid chemicals. Decontaminate the spatula, weighing area, and any affected surfaces.
-
Personal Hygiene: After handling, wash hands and face thoroughly.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[3]
Step-by-Step Disposal Protocol:
-
Waste Segregation: All solid waste (e.g., contaminated gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[1] Liquid waste, such as unused solutions or reaction mixtures, should be collected in a separate, labeled hazardous liquid waste container.[1][8] Do not mix with other waste streams unless compatibility is confirmed.[8]
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[3][9]
-
Storage: Store sealed waste containers in a designated satellite accumulation area that is well-ventilated and has secondary containment.[1]
-
Professional Disposal: The disposal of this chemical must be conducted through a licensed and approved hazardous waste disposal company.[1][3] Contact your institution's Environmental Health and Safety (EHS) office for collection.[9]
First Aid and Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4][5] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation persists, consult a doctor.[4][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[4][5] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[5][7] |
In Case of a Spill:
-
Evacuate: Immediately evacuate the area and alert personnel nearby.[9]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[9]
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials.[9]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal. Use non-sparking tools.[9]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[8]
-
Report: Report the spill to your institution's EHS department.[9]
Experimental Protocol: Synthesis of 2-Aminothiophene Derivatives
The synthesis of 2-aminothiophene derivatives like this compound often follows the Gewald reaction. This multicomponent reaction typically involves a ketone or aldehyde, an active methylene nitrile (like methyl cyanoacetate), and elemental sulfur in the presence of a base.
General Methodology for Gewald Synthesis:
-
Reactant Mixture: To a reaction vessel, add the appropriate ketone (e.g., 2-pentanone to yield a 5-propyl-4-methylthiophene, or a related starting material for the desired product), methyl cyanoacetate, and elemental sulfur in a suitable solvent such as ethanol or methanol.[10][11]
-
Base Addition: Slowly add a base, such as morpholine or triethylamine, to the stirring mixture. The reaction is often exothermic.[10][12]
-
Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature (e.g., 45-60 °C) for several hours.[10][12] Reaction progress can be monitored by Thin Layer Chromatography (TLC).[11]
-
Workup and Isolation: After the reaction is complete, the mixture is cooled. The product may precipitate and can be collected by filtration. Alternatively, an extractive workup may be performed.[11][13]
-
Purification: The crude product is often recrystallized from a suitable solvent (e.g., ethanol) or purified by column chromatography to yield the pure 2-aminothiophene derivative.[10][11][13]
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
